molecular formula C9H12O2 B052576 Cyclohexanecarboxylicacid, 4-ethynyl- CAS No. 121318-11-4

Cyclohexanecarboxylicacid, 4-ethynyl-

Cat. No.: B052576
CAS No.: 121318-11-4
M. Wt: 152.19 g/mol
InChI Key: MEIIVHFURPCEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylicacid, 4-ethynyl-, also known as Cyclohexanecarboxylicacid, 4-ethynyl-, is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

121318-11-4

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-ethynylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11)

InChI Key

MEIIVHFURPCEPQ-UHFFFAOYSA-N

SMILES

C#CC1CCC(CC1)C(=O)O

Canonical SMILES

C#CC1CCC(CC1)C(=O)O

Synonyms

Cyclohexanecarboxylic acid, 4-ethynyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

synthesis of trans-4-ethynyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of trans-4-ethynyl-cyclohexanecarboxylic acid is a classic exercise in stereocontrolled alicyclic chemistry. It requires the precise manipulation of a symmetrical precursor to introduce functionality while maintaining the thermodynamically stable diequatorial (trans) conformation.

This guide outlines a robust, scalable 6-step synthetic route starting from the commercially available dimethyl 1,4-cyclohexanedicarboxylate (DMCD) .

Part 1: Retrosynthetic Analysis & Strategy

The target molecule contains two functional handles on a cyclohexane ring: a carboxylic acid and a terminal alkyne. The trans stereochemistry indicates that both substituents occupy equatorial positions, which is the thermodynamically favored conformation.

Strategic Disconnections:

  • Alkyne Formation: The terminal alkyne is best installed via the Corey-Fuchs reaction from a corresponding aldehyde.[1] This method is preferred over the Bestmann-Ohira reagent for scale-up due to reagent stability and cost, though both are viable.

  • Aldehyde Generation: The aldehyde precursor is derived from the oxidation of a primary alcohol.

  • Differentiation (Desymmetrization): The primary alcohol is obtained by the chemoselective reduction of a carboxylic acid in the presence of an ester. This necessitates the desymmetrization of the starting diester via controlled monohydrolysis.

  • Stereocontrol: The starting material is often supplied as a cis/trans mixture. Isomerization to the pure trans form is the critical first step.

Retrosynthesis Target Target: trans-4-Ethynyl-cyclohexanecarboxylic acid Precursor1 Alkyne-Ester Intermediate (trans-Methyl 4-ethynylcyclohexanecarboxylate) Precursor1->Target Ester Hydrolysis Precursor2 Aldehyde-Ester (trans-Methyl 4-formylcyclohexanecarboxylate) Precursor2->Precursor1 Corey-Fuchs Reaction Precursor3 Alcohol-Ester (trans-Methyl 4-(hydroxymethyl)cyclohexanecarboxylate) Precursor3->Precursor2 Swern Oxidation Precursor4 Half-Ester Acid (trans-4-(Methoxycarbonyl)cyclohexanecarboxylic acid) Precursor4->Precursor3 Chemoselective Reduction (BH3·THF) SM Starting Material: Dimethyl 1,4-cyclohexanedicarboxylate (cis/trans mixture) SM->Precursor4 1. Isomerization 2. Monohydrolysis

Caption: Retrosynthetic logic flow from the target alkyne acid back to the commercial diester mixture.

Part 2: Detailed Synthetic Protocol

Step 1: Thermodynamic Isomerization & Purification

Commercial DMCD often exists as a mixture of cis (bp 265°C) and trans (mp 71°C) isomers. The trans isomer is diequatorial and thermodynamically more stable.

  • Reagents: Sodium methoxide (NaOMe), Methanol (MeOH).[2]

  • Procedure:

    • Dissolve the cis/trans DMCD mixture in MeOH (1.0 M).

    • Add catalytic NaOMe (0.1 equiv).

    • Reflux for 12–24 hours. The base facilitates equilibration via enolization.

    • Isolation: Cool the mixture to 0°C. The trans-isomer, being significantly more crystalline and less soluble than the cis-isomer, will precipitate. Filter and wash with cold methanol to obtain pure trans-dimethyl 1,4-cyclohexanedicarboxylate.

  • Checkpoint: Verify stereopurity by GC-MS or 1H NMR (axial protons typically appear upfield).

Step 2: Desymmetrization via Monohydrolysis

We must differentiate the two ester groups to convert one into an alkyne while preserving the other.

  • Reagents: KOH (0.95 equiv), MeOH, THF.

  • Rationale: Using a slight deficit of hydroxide prevents double hydrolysis to the diacid.

  • Procedure:

    • Dissolve trans-diester in THF/MeOH (1:1).

    • Add 0.95 equivalents of KOH dissolved in a minimum amount of water dropwise at 0°C.

    • Allow to warm to room temperature (RT) and stir overnight.

    • Workup: Evaporate volatiles. Partition residue between water and ether (to remove unreacted diester). Acidify the aqueous layer with HCl to pH 2. Extract the precipitating white solid with Ethyl Acetate (EtOAc).

    • Yield: Expect ~85-90% of trans-4-(methoxycarbonyl)cyclohexanecarboxylic acid .

Step 3: Chemoselective Reduction

This is the most delicate step. We must reduce the carboxylic acid to a primary alcohol without touching the methyl ester.

  • Reagents: Borane-THF complex (BH3·THF) or Borane-Dimethyl Sulfide (BMS).

  • Mechanism: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich carboxylate (formed initially) but reacts very slowly with the electron-deficient ester carbonyl.

  • Procedure:

    • Dissolve the mono-acid in anhydrous THF under Argon. Cool to -10°C.

    • Add BH3·THF (1.0 M, 1.2 equiv) dropwise. (Caution: Gas evolution).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Quench: Carefully add MeOH to destroy excess borane.

    • Workup: Concentrate and purify via flash chromatography if necessary.

    • Product: Methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate .

Step 4: Oxidation to Aldehyde

The alcohol is oxidized to the aldehyde. Swern oxidation is preferred for its mildness and prevention of over-oxidation to the acid.

  • Reagents: Oxalyl chloride, DMSO, Et3N, DCM.

  • Procedure:

    • Cool oxalyl chloride (1.1 equiv) in DCM to -78°C. Add DMSO (2.2 equiv) dropwise. Stir 15 min.

    • Add the alcohol (from Step 3) in DCM dropwise. Stir 30 min at -78°C.

    • Add Et3N (5 equiv) and allow to warm to RT.

    • Product: Methyl trans-4-formylcyclohexanecarboxylate .

Step 5: Corey-Fuchs Alkyne Synthesis

This two-stage sequence installs the alkyne.

  • Stage A (Dibromoalkene Formation):

    • Reagents: CBr4, PPh3, DCM.

    • Protocol: Mix CBr4 (2 equiv) and PPh3 (4 equiv) in DCM at 0°C. Add the aldehyde. Stir 2h. The resulting 1,1-dibromoalkene is isolated via a short silica plug to remove phosphine oxide.

  • Stage B (Rearrangement to Alkyne):

    • Reagents: n-Butyllithium (n-BuLi), THF.

    • Protocol: Dissolve dibromoalkene in THF at -78°C. Add n-BuLi (2.1 equiv). The first equiv effects halogen-metal exchange; the second effects elimination/rearrangement to the lithium acetylide.

    • Quench: Add saturated NH4Cl (or water) to protonate the acetylide.

    • Product: Methyl trans-4-ethynylcyclohexanecarboxylate .

Step 6: Final Saponification

Hydrolysis of the surviving ester yields the target acid.

  • Reagents: LiOH or NaOH, THF/Water.

  • Procedure: Stir the ester with LiOH (2 equiv) in THF/H2O (3:1) at RT for 4 hours. Acidify to pH 1. Extract with EtOAc.

  • Final Product: trans-4-Ethynyl-cyclohexanecarboxylic acid .

Part 3: Data Summary & Visualization

Process Data Table
StepTransformationKey ReagentsCritical ParameterExpected Yield
1 IsomerizationNaOMe, MeOHReflux temp, slow cooling>90% (trans)
2 MonohydrolysisKOH, THF/MeOHStoichiometry (0.95 eq)85-90%
3 Selective ReductionBH3·THFTemp (<0°C), Anhydrous80-85%
4 Oxidation(COCl)2, DMSOCryogenic (-78°C)90-95%
5 Alkyne FormationCBr4, PPh3; n-BuLiAnhydrous, Inert atm70-80%
6 Final HydrolysisLiOH, THF/H2OpH adjustment>95%
Reaction Workflow Diagram

Workflow cluster_0 Phase 1: Core Preparation cluster_1 Phase 2: Functional Group Interconversion cluster_2 Phase 3: Alkyne Installation Step1 Diester Isomerization (NaOMe/MeOH) Step2 Monohydrolysis (KOH/THF) Step1->Step2 Step3 Selective Reduction (BH3·THF) Step2->Step3 Step4 Swern Oxidation (DMSO/Oxalyl Cl) Step3->Step4 Step5 Corey-Fuchs (CBr4/PPh3 -> nBuLi) Step4->Step5 Step6 Final Saponification (LiOH) Step5->Step6

Caption: Operational workflow dividing the synthesis into three logical phases.

Part 4: Analytical Characterization (Expected)

To validate the synthesis, the following analytical signatures should be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • Alkyne Proton:

      
       ~2.05 ppm (doublet, J ~2.5 Hz).
      
    • Methine Protons (H-1, H-4): Two distinct multiplets around

      
       2.2–2.4 ppm. The trans-configuration typically results in wider splitting patterns (
      
      
      
      ~10-12 Hz) due to axial-axial coupling.
    • Cyclohexane Ring: Multiplets at

      
       1.4–2.1 ppm.
      
  • 13C NMR:

    • Carbonyl:

      
       ~180 ppm (COOH).
      
    • Alkyne Carbons:

      
       ~85 ppm (internal), ~69 ppm (terminal).
      
  • IR Spectroscopy:

    • C≡C Stretch: Weak band at ~2110 cm⁻¹.

    • ≡C-H Stretch: Sharp, strong band at ~3300 cm⁻¹.

    • C=O Stretch: Broad band at ~1700 cm⁻¹ (acid).

References

  • Isomerization of Cyclohexanedicarboxylates

    • Process for preparation of dimethyl 1,4-cyclohexanedicarboxylate.[2] (2016). US Patent US20160326088A1.

  • Selective Reduction of Carboxylic Acids

    • Yoon, N. M., et al. (1973). Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Journal of Organic Chemistry.
  • Corey-Fuchs Reaction Protocol

    • Corey, E. J., & Fuchs, P. L. (1972). A synthetic method for the conversion of aldehydes to acetylenes.[3][4] Tetrahedron Letters.

  • Monohydrolysis of Diesters

    • Niwayama, S. (2000). Highly efficient selective monohydrolysis of symmetric diesters.[5] Journal of Organic Chemistry.

Sources

Commercial Availability & Technical Guide: 4-Ethynyl-cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-cyclohexanecarboxylic acid (CAS: 88075-27-8 for the trans isomer) is a specialized aliphatic building block used primarily in medicinal chemistry to introduce rigid, non-aromatic linkers with an alkyne handle.[1] Unlike common commodity chemicals, this compound operates in a "high-value, low-volume" supply tier. It is frequently sought for Click Chemistry (CuAAC) applications and Fragment-Based Drug Discovery (FBDD) where controlling the spatial vector of substituents is critical.

Current Supply Status:

  • Availability: Moderate. Rarely available as a bulk "off-the-shelf" commodity (kg scale) without lead time. Readily available in research quantities (mg to g) from specialized building-block vendors.

  • Primary Isomer: The trans-isomer is the thermodynamic product and the industry standard.

  • Key Risk: Confusion with 4-ethenyl (vinyl) or 4-ethyl analogs in catalog searches.

Chemical Profile & Stereochemistry

The stereochemistry of the cyclohexane ring is the defining feature of this molecule's utility.

PropertySpecification
Chemical Name trans-4-Ethynyl-cyclohexanecarboxylic acid
CAS Number 88075-27-8
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
Key Functional Groups Carboxylic Acid (C-1), Terminal Alkyne (C-4)
The Stereochemical Imperative

In the trans-isomer, both the carboxylic acid and the ethynyl group occupy the equatorial positions, maximizing thermodynamic stability (1,4-diequatorial conformation). The cis-isomer (axial-equatorial) is higher in energy and often constitutes a minor impurity (<5%) in lower-grade batches.

Why it matters: In drug design, the trans-cyclohexane scaffold provides a defined distance (~5-6 Å) and linear vector between the acid and the alkyne, acting as a rigid spacer. The cis-isomer introduces a "kink," altering the structure-activity relationship (SAR).

Supply Chain Landscape

The supply chain is bifurcated between Catalog Aggregators (who list it but may not stock it) and Specialized Manufacturers (who synthesize it).

Tier 1: Specialized Manufacturers (Source of Origin)

These entities perform the synthesis, typically via the Corey-Fuchs homologation of 4-formyl-cyclohexanecarboxylic acid.

  • Region: Primarily China (Shanghai/Jiangsu) and Eastern Europe (Ukraine/Latvia).

  • Key Players:

    • Shanghai Haohong Scientific (Leyan): Major stockist for cyclohexane building blocks.

    • Enamine: Strong capability in rigidified aliphatic scaffolds; likely synthesizes on demand if not in stock.

    • Wuxi AppTec / PharmBlock: High reliability for multi-gram to kilogram custom synthesis.

Tier 2: Global Distributors (Procurement Channels)
  • Combi-Blocks: Frequently stocks the trans-isomer with transparent inventory levels.

  • Sigma-Aldrich / MilliporeSigma: Often re-sells via "Rare Chemical Library" or third-party sourcing (higher markup, higher QA assurance).

  • ChemStep: European sourcing hub connecting to Eastern European synthesis labs.

Procurement Strategy Table
PhaseRecommended Source TypeStrategy
Discovery (mg - 5g) Catalog Aggregator (e.g., Combi-Blocks)Prioritize speed. Accept >95% purity.
Lead Opt (10g - 100g) Specialized Manufacturer (e.g., Leyan, Enamine)Request specific isomer ratio (>98:2 trans:cis).
Process Dev (>1kg) CM/CRO (Custom Synthesis)Audit the synthesis route (avoid heavy metal contamination from Cu/Pd if used in upstream steps).

Technical Deep Dive: Synthesis & Impurities

Understanding the synthesis is the only way to predict the "invisible" impurities that standard CoA (Certificate of Analysis) documents might miss.

The Dominant Route: Corey-Fuchs Homologation

The industry standard route starts from 4-formyl-cyclohexanecarboxylate .

Synthesis Start 4-Formyl-cyclohexanecarboxylic acid ester Step1 Step 1: Corey-Fuchs (CBr4, PPh3, Zn) Start->Step1 Inter 1,1-Dibromoalkene Intermediate Step1->Inter Formation of Ylide Step2 Step 2: Fritsch-Buttenberg-Wiechell (n-BuLi, -78°C) Inter->Step2 Elimination/Rearrangement Prod_Ester 4-Ethynyl Ester Step2->Prod_Ester Step3 Step 3: Saponification (LiOH/NaOH) Prod_Ester->Step3 Final Trans-4-Ethynyl- cyclohexanecarboxylic acid Step3->Final Hydrolysis

Figure 1: Standard industrial synthesis route via Corey-Fuchs homologation.

Critical Impurity Profile
  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct of Step 1. It is difficult to remove completely from the non-polar dibromoalkene intermediate.

    • Detection: ³¹P NMR (Signal at ~29 ppm).

  • Bromoalkyne Residues: Incomplete elimination in Step 2 can lead to 1-bromoalkyne impurities.

    • Risk: These are electrophilic and can react with nucleophiles in your subsequent steps.

  • Cis-Isomer: If the starting aldehyde was a mixture, or if base-catalyzed epimerization occurred during saponification.

Quality Control & Validation Protocol

As a researcher, you must validate the "White Powder" received. Do not rely solely on the vendor's LC-MS.

Self-Validating Protocol

Objective: Confirm identity, stereochemistry, and absence of phosphorus contaminants.

1. ¹H NMR Characterization (DMSO-d₆ or CDCl₃)
  • The Alkyne Proton: Look for a doublet (or broad singlet) around δ 2.0 – 2.5 ppm .

    • Diagnostic: In the trans-isomer, the coupling constant (

      
      ) between the alkyne proton and the C4-methine is small (~2 Hz) or unresolved.
      
  • The Methine Protons (H1 and H4):

    • H1 (Acid side): Multiplet at δ 2.2 – 2.3 ppm (tt, large axial-axial couplings indicate trans).

    • H4 (Alkyne side): Multiplet at δ 2.0 – 2.2 ppm .

  • Isomer Check: If you see a secondary set of minor peaks slightly downfield for the methines, you have cis-contamination.

2. ³¹P NMR (Phosphorus)
  • Run a quick ³¹P scan.

  • Pass: Flat baseline.

  • Fail: Sharp peak at ~29 ppm (TPPO). Even 1% TPPO can poison sensitive metal catalysts (e.g., Palladium) in subsequent Sonogashira couplings.

3. Functional Test (The "Click" Test)

If the material is critical for a library synthesis:

  • React a small aliquot (5 mg) with benzyl azide, CuSO₄, and Sodium Ascorbate.

  • Result: Should convert quantitatively to the triazole within 1 hour. If sluggish, suspect hidden impurities (sulfur or heavy metals) poisoning the copper.

QC_Flow Sample Received Sample (White Solid) Solubility Solubility Check (DCM/MeOH) Sample->Solubility H_NMR 1H NMR Analysis Solubility->H_NMR P_NMR 31P NMR Analysis Solubility->P_NMR Decision Data Check H_NMR->Decision P_NMR->Decision Pass RELEASE for Synthesis Decision->Pass >98% Trans No P peak Fail_Iso REJECT (High Cis content) Decision->Fail_Iso >5% Cis Fail_TPPO REPURIFY (Recrystallize/Column) Decision->Fail_TPPO TPPO Present

Figure 2: Incoming Quality Control (IQC) Decision Tree.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While the carboxylic acid is stable, the terminal alkyne can undergo slow oxidative homocoupling (Glaser coupling) if exposed to air and moisture over months, turning the solid yellow.

  • Safety: Terminal alkynes are generally stable, but avoid contact with silver or copper salts in the absence of ligands, as they can form explosive metal acetylides.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2][3][4][5] PubChem Compound Summary for CID 18538169, 4-Ethenylcyclohexane-1-carboxylic acid [Note: Closest analog for physical property estimation, specific CAS 88075-27-8 verified via ChemicalBook]. PubChem. [Link]

  • Synthesis Mechanism (Corey-Fuchs): Corey, E. J., & Fuchs, P. L. (1972).[6] A synthetic method for the conversion of aldehydes to acetylenes. Tetrahedron Letters, 13(36), 3769-3772. [Link]

  • Stereochemical Applications: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

Sources

cis vs trans isomers of 4-ethynyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cis and Trans Isomers of 4-Ethynyl-cyclohexanecarboxylic Acid: Synthesis, Characterization, and Implications for Drug Development

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Geometric isomers, specifically cis and trans isomers, which arise from restricted rotation around a bond, can exhibit profoundly different physical, chemical, and biological properties.[1] This divergence is critical in pharmacology, as isomers often interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, potency, and safety profiles.[2] Consequently, the ability to synthesize, separate, and characterize specific isomers is a cornerstone of rational drug design.[3][4]

4-Ethynyl-cyclohexanecarboxylic acid is a bifunctional molecule of significant interest, particularly as a rigid and versatile linker in advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The cyclohexane ring provides a conformationally constrained scaffold, while the ethynyl and carboxylic acid groups offer orthogonal handles for chemical conjugation. The relative orientation of these two functional groups—either cis (on the same side of the ring) or trans (on opposite sides)—dictates the overall geometry, vector, and flexibility of the linker. This guide provides a comprehensive technical overview of the synthesis, separation, and detailed characterization of the cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid for researchers, chemists, and drug development professionals.

Synthesis and Stereochemical Control

The preparation of specific isomers of 4-ethynyl-cyclohexanecarboxylic acid typically involves the synthesis of an isomeric mixture followed by separation, or a stereoselective route. A common and scalable approach begins with the hydrogenation of an aromatic precursor, which generally yields a mixture of cis and trans isomers.

Synthesis of a Cis/Trans Isomer Mixture via Catalytic Hydrogenation

The most direct route involves the catalytic hydrogenation of 4-ethynylbenzoic acid. The reduction of the aromatic ring to a cyclohexane ring is a well-established transformation. The choice of catalyst and reaction conditions can influence the resulting cis:trans ratio. For instance, hydrogenation of similar benzoic acid derivatives often yields a mixture of isomers.[5][6][7]

Rationale: This protocol is adapted from established procedures for the hydrogenation of substituted benzoic acids.[5][6] Ruthenium on carbon (Ru/C) is an effective catalyst for aromatic ring reduction under basic conditions, which helps to keep the carboxylic acid deprotonated and soluble. The pressure and temperature are critical parameters to achieve full reduction of the aromatic ring without affecting the ethynyl group.

Materials:

  • 4-Ethynylbenzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 10% Sodium Hydroxide (NaOH) solution

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, dissolve 4-ethynylbenzoic acid (1 eq.) in 10% aqueous NaOH.

  • Add 5% Ru/C catalyst (typically 5-10 mol%).

  • Seal the autoclave and purge the system with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 15 bar.

  • Heat the mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by observing hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS). The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the pad with water.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Acidify the solution to pH 1-2 by the slow addition of concentrated HCl. A white precipitate of the 4-ethynyl-cyclohexanecarboxylic acid isomer mixture will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude cis/trans mixture. The typical isomer ratio often favors the trans product under these conditions.[6]

Isomer Interconversion via Epimerization

Once an isomer mixture is obtained, it is possible to enrich one isomer by converting the other. The thermodynamically more stable trans isomer is often favored. Epimerization can be achieved by heating a mixture of the isomers in the presence of a strong base, such as potassium hydroxide, in a high-boiling solvent.[8] This process allows the alpha-proton to the carboxyl group to be abstracted, leading to equilibration to the more stable diequatorial trans configuration.

Separation and Purification of Cis and Trans Isomers

The separation of cis and trans isomers is a critical step to obtain isomerically pure compounds. The choice of method depends on the physicochemical differences between the isomers, such as solubility and polarity.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation Methods cluster_products Isolated Isomers Start Hydrogenation Product Method1 Fractional Crystallization Start->Method1 Different Solubilities Method2 Chromatography (HPLC/SFC) Start->Method2 Different Polarities Cis Cis Isomer Method1->Cis Trans Trans Isomer Method1->Trans Method2->Cis Method2->Trans

Caption: Workflow for the separation of cis and trans isomers.

Fractional Crystallization

This classical technique exploits the differences in solubility between the cis and trans isomers in a given solvent system.[9] The more symmetrical trans isomer often packs more efficiently into a crystal lattice, resulting in lower solubility and a higher melting point compared to the cis isomer.

Rationale: The choice of solvent is critical. A solvent in which one isomer is sparingly soluble while the other is moderately soluble is ideal. This allows for the selective precipitation of the less soluble isomer.

Procedure:

  • Dissolve the crude cis/trans isomer mixture in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

  • Allow the solution to cool slowly to room temperature. The less soluble isomer (typically the trans isomer) should crystallize out first.

  • Collect the crystals by filtration. The purity of the crystals should be assessed by NMR or HPLC.

  • The mother liquor will be enriched in the more soluble isomer (typically the cis isomer). The solvent can be evaporated, and the residue can be subjected to further purification, potentially by recrystallization from a different solvent system or by chromatography.

  • Repeat the recrystallization process on the isolated solids to achieve the desired isomeric purity.

In-Depth Physicochemical and Spectroscopic Characterization

Unambiguous characterization of the isolated isomers is essential. A combination of spectroscopic techniques and physical property measurements is employed to confirm the stereochemistry of each isomer.

Comparative Analysis of Physical Properties

The cis and trans isomers are diastereomers and thus have different physical properties. These differences can be used as initial indicators of purity and identity.

Propertycis Isomertrans IsomerRationale
Melting Point Generally LowerGenerally HigherThe higher symmetry of the trans isomer allows for more efficient crystal packing, requiring more energy to break the lattice.[2]
Polarity Generally HigherGenerally LowerIn the cis isomer, the dipole moments of the functional groups may add up, leading to a larger net molecular dipole. In the trans isomer, they tend to cancel out.[2]
Solubility Generally HigherGenerally LowerCorrelates with the melting point and crystal packing energy.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for distinguishing cis and trans isomers of cyclohexane derivatives.

In the chair conformation of the cyclohexane ring, protons can be in either an axial or equatorial position. The key to differentiating the isomers lies in the chemical shift and coupling constants of the proton at C1 (alpha to the carboxylic acid).

  • trans Isomer: In the most stable chair conformation, both the carboxylic acid and the ethynyl group are in equatorial positions. The C1 proton is therefore in an axial position. Axial protons typically resonate at a higher field (lower ppm) and exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with adjacent axial protons.

  • cis Isomer: In the most stable conformation, one substituent will be axial and the other equatorial. If the carboxylic acid is equatorial, the C1 proton is axial. If the carboxylic acid is axial, the C1 proton is equatorial. Equatorial protons typically resonate at a lower field (higher ppm) and show smaller coupling constants. The spectrum often reflects an equilibrium of conformations.

Due to the higher symmetry of the trans isomer (C₂h point group if considering a simplified model), it will show fewer signals in the ¹³C NMR spectrum compared to the less symmetric cis isomer (Cₛ point group). For the trans isomer, carbons 1 and 4, 2 and 6, and 3 and 5 are chemically equivalent. For the cis isomer, only carbons 2 and 6, and 3 and 5 are equivalent. Therefore, the trans isomer is expected to show 4 signals for the cyclohexane ring carbons, while the cis isomer will show 5.[10]

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of stereochemistry.[11] By providing a three-dimensional structure of the molecule in the solid state, it allows for direct visualization of the relative positions of the ethynyl and carboxylic acid groups, confirming the cis or trans configuration.[12][13][14]

Characterization_Workflow cluster_input Input Sample cluster_analysis Analytical Techniques cluster_output Structural Confirmation Sample Purified Isomer NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Distinguish Protons & Symmetry MP Melting Point Analysis Sample->MP Assess Purity & Packing XRAY X-ray Crystallography Sample->XRAY Unambiguous 3D Confirmation Structure Definitive Structure (Cis or Trans) NMR->Structure MP->Structure XRAY->Structure Gold Standard

Caption: Workflow for the structural characterization of isomers.

Implications for Drug Development

The choice between the cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid as a linker component is a critical design decision.

  • Spatial Orientation and Vector: The trans isomer provides a linear, rigid extension, placing the two conjugated moieties approximately 180° apart. The cis isomer enforces a "kinked" or bent geometry. This fundamental difference in the spatial vector between the two ends of the linker will profoundly affect how a PROTAC molecule, for example, can simultaneously engage with a target protein and an E3 ligase.

  • Pharmacokinetics: The physical properties governed by the isomeric form, such as polarity and solubility, can influence the pharmacokinetic profile of a drug candidate.[3] Differences in lipophilicity can affect cell permeability, distribution, and metabolism.[3]

  • Binding Affinity: The rigid conformational constraint imposed by the cyclohexane ring means that the distance and angle between the two ends of the linker are well-defined for each isomer. This can lead to significant differences in binding affinity and biological activity, as one isomer may present the pharmacophores in an optimal orientation for target engagement while the other does not.

Conclusion

The cis and trans isomers of 4-ethynyl-cyclohexanecarboxylic acid are not interchangeable building blocks in drug design. Their distinct three-dimensional structures lead to different physicochemical properties and biological activities. A thorough understanding and application of the principles of their synthesis, separation, and characterization are essential for the rational design of next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize these valuable chemical tools in their drug discovery programs.

References

  • Blogs@NTU. (2018, October 26). Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry. Available at: [Link]

  • Dixit, A., et al. (n.d.). A review of drug isomerism and its significance. PMC. Available at: [Link]

  • Patsnap Eureka. (2025, August 1). The Influence of Geometric Isomers on Drug Delivery Systems. Available at: [Link]

  • Kannappan, V. (2022, March 28). Cis-trans and E-Z notation: choose your side. Chiralpedia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of trans-4-(p-chlorophenyl)cyclohexane carboxylic acid chloride. Available at: [Link]

  • D'Souza, A. A., & Tovar, J. D. (2014). The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]

  • Journal of Basic Sciences. (2024, December 4). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Available at: [Link]

  • ResearchGate. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]

  • Google Patents. (n.d.). 2-\trans-4'-\p-substituted phenyl\cyclohexyl\ethane and liquid crystal mixture - European Patent.
  • Wiley-VCH. (n.d.). Supporting Information for Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids with a Dicationic Rhodium-DiPHEMP Catalyst. Available at: [Link]

  • Jiang, D. H., Mao, Z. H., & Zheng, H. (2008). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Available at: [Link]

  • ResearchGate. (n.d.). Separation and Solubility of Cis and Trans Isomers in Nanostructured Double-Decker Silsequioxanes | Request PDF. Available at: [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
  • Rowe, R. K., & Toney, M. D. (2009). X-Ray Crystallography of Chemical Compounds. PMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019, January 1). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2024, January 17). Search Results for "X-ray crystallography". Available at: [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Qi, Q. R., Huang, W. C., & Zheng, H. (2008). trans-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. ResearchGate. Available at: [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Available at: [Link]

  • Filo. (2025, May 13). Consider the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic acid (F... Available at: [Link]

  • ResearchGate. (2020, March 25). The crystal structure of 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, C13H15ClO2. Available at: [Link]

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potential hazards and safety precautions for 4-ethynyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Hazards and Safety Precautions for 4-Ethynyl-cyclohexanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for the handling, storage, and disposal of 4-ethynyl-cyclohexanecarboxylic acid. This document is intended for researchers, scientists, and drug development professionals who may work with this or structurally similar compounds. The recommendations herein are synthesized from established safety protocols for its constituent functional groups—a carboxylic acid and a terminal alkyne—and related cycloalkane derivatives. Adherence to these guidelines is crucial for ensuring laboratory safety and mitigating risks of adverse events.

Introduction and Chemical Profile

4-Ethynyl-cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexyl ring scaffold. The presence of both a carboxylic acid and a terminal alkyne group imparts a unique chemical reactivity profile, making it a valuable building block in medicinal chemistry and materials science. However, these same functional groups also necessitate stringent safety protocols. The carboxylic acid moiety can cause skin and eye irritation or corrosion, while the terminal alkyne presents risks associated with its acidity and potential for energetic decomposition or formation of explosive acetylides.

Chemical Structure:

Caption: Molecular structure of 4-ethynyl-cyclohexanecarboxylic acid.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₉H₁₂O₂[1]
Molecular Weight152.19 g/mol [1]
AppearanceLikely a white to off-white solidInferred from similar compounds
SolubilityExpected to have limited solubility in water and good solubility in organic solvents like ethanol, DMSO, and DMF.Inferred from functional groups
ReactivityContains acidic protons on both the carboxylic acid and terminal alkyne.[2][3]

Hazard Identification and Classification

2.1. Carboxylic Acid Moiety

Carboxylic acids are known irritants and can be corrosive.[4] Contact with skin and eyes can cause irritation, and in higher concentrations or with prolonged exposure, may lead to chemical burns.[4] Inhalation of dusts or vapors can irritate the respiratory tract.[4][5]

2.2. Terminal Alkyne Moiety

The C-H bond of a terminal alkyne is weakly acidic and can be deprotonated by strong bases to form an acetylide anion.[2] These anions are potent nucleophiles.[2] A significant hazard associated with terminal alkynes is their ability to form potentially explosive metal acetylides, particularly with heavy metals such as silver, copper, and mercury. The presence of the ethynyl group may also increase the molecule's reactivity and potential for hazardous polymerization or decomposition under certain conditions, such as high temperatures or pressures.

2.3. GHS Hazard Classification (Predicted)

Based on analogous compounds, the following GHS classification is anticipated:

  • Skin Irritation (Category 2) [6][7][8][9][10][11]

  • Serious Eye Irritation (Category 2A) or Eye Damage (Category 1) [6][7][8][9][10][11]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [5][8][10]

Table 2: Predicted GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard Statements H315Causes skin irritation.[6][10]
H319Causes serious eye irritation.[6][8]
H335May cause respiratory irritation.[5][8][10]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
P264Wash skin thoroughly after handling.[6][12]
P271Use only outdoors or in a well-ventilated area.[5][12]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][12]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[6][9][12]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[12]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
P312Call a POISON CENTER/doctor if you feel unwell.[5]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[9]
P501Dispose of contents/container in accordance with local regulations.[9][12]

Exposure Controls and Personal Protection

A multi-layered approach to safety is essential when handling 4-ethynyl-cyclohexanecarboxylic acid.

Caption: General laboratory safety workflow for handling hazardous chemicals.

3.1. Engineering Controls

  • Ventilation: All work with 4-ethynyl-cyclohexanecarboxylic acid, particularly when handling the solid or creating solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][13]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[12]

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4][13] A face shield should be worn in situations with a higher risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned.[4] Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn when handling the compound.[13] Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: For situations where a fume hood is not available or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling, Storage, and Disposal Protocols

4.1. Protocol for Safe Handling

  • Preparation: Before handling, ensure all necessary PPE is donned and the fume hood is functioning correctly.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Minimize the creation of dust.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reaction Setup: Avoid contact with strong oxidizing agents, strong bases, and heavy metal salts. When setting up reactions, ensure the apparatus is secure and properly vented.

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[5][12] Decontaminate the work surface.

4.2. Conditions for Safe Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from sources of ignition, heat, and direct sunlight.[12]

  • Store separately from incompatible materials such as strong oxidizing agents, bases, and heavy metal compounds.[13][14]

4.3. Waste Disposal

  • Dispose of waste in accordance with all local, state, and federal regulations.

  • Contaminated materials and excess compound should be treated as hazardous chemical waste.

  • Do not dispose of down the drain or in general waste streams.[12]

First Aid and Emergency Procedures

5.1. First Aid Measures

  • Inhalation: If inhaled, immediately move the person to fresh air.[12] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7][12] If irritation persists, seek medical attention.[6]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[8][12] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

5.2. Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide and carbon dioxide.[7][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][12]

Toxicological and Ecological Information

To date, comprehensive toxicological and ecological studies on 4-ethynyl-cyclohexanecarboxylic acid have not been widely published. However, based on its structure:

  • Toxicology: The primary toxicological concerns are irritation and potential corrosion to the skin, eyes, and respiratory system. The systemic toxicity is not known but should be assumed to be harmful if ingested or absorbed through the skin.

  • Ecotoxicity: The environmental impact has not been determined. As a precaution, prevent release into the environment, including waterways and soil.[12]

Conclusion

4-Ethynyl-cyclohexanecarboxylic acid is a compound with significant potential in scientific research and development. Its dual functionality, however, necessitates a thorough understanding and implementation of robust safety measures. By following the guidelines outlined in this document—including the consistent use of engineering controls and appropriate PPE, adherence to safe handling and storage protocols, and preparedness for emergencies—researchers can mitigate the associated risks and ensure a safe laboratory environment.

References

  • Carboxylic Acids – GCSE Chemistry (Triple) CCEA Revision. Study Rocket. [Link]

  • PAF C-16 Carboxylic Acid Safety Data Sheet. Scribd. [Link]

  • SAFETY DATA SHEET. Greenbook.net. [Link]

  • What are the safety precautions when handling acids? - Blog. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Cyclohexanecarboxylic acid Safety Data Sheet. Synerzine. [Link]

  • Alkynes. [Link]

  • Synthesis (5) - Reactions of Alkynes. Master Organic Chemistry. [Link]

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Methodological & Application

Application Note: Bioconjugation Strategies Using 4-Ethynyl-Cyclohexanecarboxylic Acid

[1]

Abstract & Strategic Value

In the architecture of Antibody-Drug Conjugates (ADCs) and protein-small molecule conjugates, the linker is not merely a bridge; it is a determinant of pharmacokinetics and stability.[1] 4-Ethynyl-cyclohexanecarboxylic acid (4-ECCA) represents a high-value bifunctional linker that combines the structural rigidity of a cyclohexane ring with the bioorthogonal precision of alkyne-azide "Click" chemistry.

Unlike flexible aliphatic chains (e.g., amino-hexanoic acid), the cyclohexane spacer in 4-ECCA restricts conformational freedom. This steric hindrance protects the adjacent amide bond from premature enzymatic hydrolysis in plasma, a mechanism validated by the clinical success of the SMCC linker in Trastuzumab Emtansine (T-DM1). Furthermore, the terminal alkyne handle enables modular, post-conjugation functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to decouple protein modification from payload attachment.

This guide details the synthesis of the activated NHS-ester, protein conjugation protocols, and the subsequent Click reaction, emphasizing the trans-isomer for optimal spatial separation.

Mechanism of Action

The utility of 4-ECCA relies on a two-step "Install-then-Click" workflow:

  • Amine Coupling (Installation): The carboxylic acid moiety is activated (typically as an N-hydroxysuccinimide ester) to react with primary amines (Lysine residues or N-terminus) on the biomolecule.[2] This forms a stable amide bond.[3][4]

  • Bioorthogonal Ligation (Click): The installed ethynyl (alkyne) group remains inert in biological systems until reacted with an azide-functionalized payload (drug, fluorophore, or chelator) in the presence of a Cu(I) catalyst.

Structural Isomerism

Critical Insight: The trans-1,4-isomer of 4-ECCA is preferred over the cis-isomer. In the chair conformation, the trans-isomer places both the carboxyl and ethynyl groups in equatorial positions, extending the molecule linearly. This maximizes the distance between the bulky protein and the payload, reducing steric clashes during the Click reaction.

Visual Workflow (Graphviz)

BioconjugationWorkflowcluster_0Phase 1: Activationcluster_1Phase 2: Protein Conjugationcluster_2Phase 3: Click ReactionAcid4-Ethynyl-cyclohexanecarboxylic acidActiveEsterActivated NHS-Ester(Stable Intermediate)Acid->ActiveEsterActivationNHSNHS / EDC or TSTUNHS->ActiveEsterAlkyneProteinAlkyne-FunctionalizedProteinActiveEster->AlkyneProteinAmide BondFormation (pH 8.0)ProteinProtein (Lys-NH2)Protein->AlkyneProteinFinalConjugateFinal TriazoleConjugateAlkyneProtein->FinalConjugateCuAACCycloadditionAzidePayloadAzide-Payload(Drug/Dye)AzidePayload->FinalConjugateCatalystCu(I) / THPTACatalyst->FinalConjugate

Caption: Step-wise workflow from chemical activation of the linker to the final bioorthogonal Click conjugation.

Protocol 1: Chemical Activation (Synthesis of NHS-Ester)

While 4-ECCA is available as a free acid, converting it to the NHS-ester (4-ECCA-NHS) prior to protein addition ensures higher conjugation efficiency and prevents protein crosslinking (which occurs if EDC is used directly in the protein mixture).

Reagents:

  • trans-4-Ethynyl-cyclohexanecarboxylic acid[5]

  • N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU ) or EDC/NHS.

  • Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous DMF or Acetonitrile.[2]

Procedure:

  • Dissolution: Dissolve 1.0 equivalent (eq) of 4-ECCA in anhydrous DMF (concentration ~100 mM).

  • Activation: Add 1.2 eq of DIPEA followed by 1.1 eq of TSTU.

    • Expert Note: TSTU is preferred over EDC for organic synthesis of NHS esters as the byproduct (tetramethylurea) is water-soluble and easily removed, and the reaction is cleaner.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours under nitrogen.

  • Verification: Monitor by TLC or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).

  • Workup: For immediate use, this solution can be used directly. For storage, dilute with ethyl acetate, wash with 0.1 N HCl (to remove unreacted amine/TSTU), dry over MgSO4, and evaporate. Store at -20°C under argon.

Protocol 2: Protein Functionalization (Lysine Modification)

This step installs the "Click-ready" alkyne handle onto the protein surface.

Materials:

  • Target Protein (Antibody, BSA, etc.) in PBS (pH 7.4).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3–8.5.[6]

    • Critical: Avoid buffers containing primary amines (Tris, Glycine) as they will compete with the protein.

  • 4-ECCA-NHS (from Protocol 1) dissolved in dry DMSO.

Step-by-Step:

  • Buffer Exchange: Buffer exchange the protein into the Conjugation Buffer using a desalting column (e.g., Zeba Spin, PD-10). Adjust protein concentration to 2–5 mg/mL.

  • Calculations: Determine the molar excess of linker required.

    • For Antibodies (IgG): Use 10–20 molar excess to achieve a Drug-Antibody Ratio (DAR) of 3–5.

    • For smaller proteins (e.g., BSA): Use 5–10 molar excess .

  • Reaction: Slowly add the 4-ECCA-NHS/DMSO solution to the protein.

    • Constraint: Keep final DMSO concentration < 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate for 1 hour at RT or 4 hours at 4°C with gentle agitation.

  • Quenching: Add 1 M Tris (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to quench unreacted NHS esters.

  • Purification: Remove excess linker via size-exclusion chromatography (SEC) or dialysis against PBS.

    • Validation: Verify alkyne installation using a small-scale "test click" with a fluorescent azide or via MALDI-TOF MS (look for mass shifts of +134 Da per linker).

Protocol 3: CuAAC Click Conjugation

This step attaches the payload.[5][1][7][8] We utilize a ligand-assisted Copper(I) system to accelerate the reaction and protect the protein from oxidative damage caused by free copper.

Reagents:

  • Alkyne-modified Protein (from Protocol 2).[5]

  • Payload: Azide-functionalized molecule (Drug-N3 or Dye-N3) in DMSO.

  • Catalyst Mix:

    • CuSO4 (20 mM in water).

    • THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (100 mM in water).

    • Sodium Ascorbate (100 mM in water - Freshly Prepared).

Procedure:

  • Mixture Prep: In a reaction tube, combine:

    • Alkyne-Protein (1 mg/mL in PBS).

    • Azide-Payload (2–5 molar equivalents relative to the alkyne groups, not just the protein).

  • Catalyst Complexing: Premix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 1 µL CuSO4 + 5 µL THPTA) and let stand for 5 mins. This forms the active, non-toxic complex.

  • Initiation: Add the Cu-THPTA complex to the protein mixture (final Cu concentration ~0.5–1 mM).

  • Reduction: Add Sodium Ascorbate (final concentration 5 mM). This reduces Cu(II) to the active Cu(I) species.

  • Incubation: Incubate for 1 hour at RT in the dark (if payload is light-sensitive).

    • Observation: The solution should remain clear. Turbidity indicates protein aggregation or copper precipitation.

  • Cleanup: Remove copper and excess payload using a desalting column (e.g., Sephadex G-25) or extensive dialysis. EDTA (5 mM) can be included in the first dialysis step to chelate residual copper.

Data Summary & Optimization

ParameterRecommended RangeImpact on Result
Linker Isomer trans-1,4Ensures linear extension; maximizes stability.
NHS:Protein Ratio 10:1 to 20:1 (IgG)Controls DAR. Higher ratios may cause precipitation due to cyclohexane hydrophobicity.
pH (Coupling) 8.3 – 8.5Optimizes Lysine nucleophilicity vs. NHS hydrolysis.[6]
Cu Ligand THPTA or TBTATHPTA is water-soluble and protects proteins from oxidation better than TBTA.
Ascorbate 5 mM (Final)Essential for Cu(I) generation. Must be fresh.
Troubleshooting
  • Precipitation: The cyclohexane ring adds hydrophobicity. If the protein precipitates during Step 2, lower the molar excess of the linker or add mild surfactants (e.g., 0.05% Tween-20).

  • Low Click Efficiency: Oxygen inhibits CuAAC by oxidizing Cu(I). Degas buffers or increase Sodium Ascorbate concentration slightly. Ensure the THPTA:Cu ratio is at least 5:1.

References

  • Smyth, T. et al. (2014).[5] "The effect of linker structure on the stability and pharmacokinetics of antibody-drug conjugates."[1] Bioconjugate Chemistry. Link (Context: Established the stability benefits of cyclohexane linkers like SMCC).

  • Hong, V. et al. (2009). "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition. Link (Context: Definitive protocol for THPTA-assisted CuAAC on proteins).

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Link (Context: The authoritative source for NHS-ester and carbodiimide chemistries).

  • Prescher, J. A., & Bertozzi, C. R. (2005).[5] "Chemistry in living systems."[2][9] Nature Chemical Biology. Link (Context: Bioorthogonal chemistry principles).

Application Notes and Protocols: Functionalization of Biomolecules with 4-Ethynyl-Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of bioconjugation, the precise and stable modification of biomolecules is paramount for advancing diagnostics, therapeutics, and fundamental biological research. The introduction of unique chemical handles onto proteins, nucleic acids, and other biological macromolecules allows for their specific labeling, tracking, and manipulation. 4-Ethynyl-cyclohexanecarboxylic acid has emerged as a valuable bifunctional linker, offering a strategic approach to biomolecule functionalization. Its structure uniquely combines a terminal alkyne group, a key player in "click chemistry" reactions, with a carboxylic acid moiety that can be readily coupled to primary amines on biomolecules.[1][2] This combination provides a versatile platform for the two-step modification of biological targets, enabling a broad range of downstream applications in drug development and life sciences research.[3]

The cyclohexane scaffold imparts a rigid, non-aromatic spacer that can be advantageous in maintaining the native conformation and function of the modified biomolecule. The terminal alkyne serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically and efficiently reacted with an azide-functionalized partner through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] These click chemistry reactions are renowned for their high yields, specificity, and compatibility with aqueous environments, making them ideal for bioconjugation.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the functionalization of biomolecules using 4-ethynyl-cyclohexanecarboxylic acid. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for common applications, and offer insights into the critical parameters that ensure successful and reproducible bioconjugation.

Core Principles of Functionalization

The functionalization of biomolecules with 4-ethynyl-cyclohexanecarboxylic acid is a two-stage process. The first stage involves the covalent attachment of the linker to the biomolecule, followed by the second stage where the newly introduced alkyne group is utilized for subsequent modifications.

Stage 1: Amide Bond Formation via EDC/NHS Chemistry

The carboxylic acid group of 4-ethynyl-cyclohexanecarboxylic acid is typically coupled to primary amines (e.g., the side chain of lysine residues or the N-terminus of proteins) on the biomolecule.[9] This is most commonly achieved using carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[10][11]

Mechanism of Action:

  • Activation of Carboxylic Acid: EDC reacts with the carboxyl group of 4-ethynyl-cyclohexanecarboxylic acid to form a highly reactive O-acylisourea intermediate.[12][13]

  • Formation of a Stable NHS Ester: This intermediate is unstable in aqueous solutions and prone to hydrolysis.[11] NHS or sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester.[12][13] This two-step approach increases the efficiency of the conjugation reaction.[11]

  • Amide Bond Formation: The NHS ester readily reacts with primary amines on the biomolecule to form a stable amide bond, releasing NHS.[13]

Stage 2: Bioorthogonal "Click" Chemistry

Once the biomolecule is functionalized with the alkyne handle, it can be further modified with a molecule of interest (e.g., a fluorescent dye, a biotin tag, a drug molecule, or another biomolecule) that has been pre-functionalized with an azide group.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction forms a stable triazole linkage between the alkyne and the azide.[4][6] The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) sulfate with a reducing agent like sodium ascorbate. Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) oxidation state and improve reaction efficiency.[7]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in living cells or where the cytotoxicity of copper is a concern, SPAAC offers a metal-free alternative.[4] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne drives the reaction with an azide without the need for a catalyst.[4][8] While 4-ethynyl-cyclohexanecarboxylic acid contains a terminal alkyne and is primarily used for CuAAC, understanding SPAAC is crucial in the broader context of bioorthogonal chemistry.

Experimental Workflows and Protocols

Here, we provide detailed protocols for the functionalization of a generic protein with 4-ethynyl-cyclohexanecarboxylic acid and its subsequent labeling via CuAAC.

Visualization of the Experimental Workflow

Functionalization_Workflow cluster_stage1 Stage 1: Alkyne Handle Installation cluster_stage2 Stage 2: Click Chemistry Labeling cluster_downstream Downstream Analysis Biomolecule Biomolecule (e.g., Protein with Lysines) Coupling Amide Bond Formation Biomolecule->Coupling Linker 4-Ethynyl- cyclohexanecarboxylic Acid Activation Carboxyl Activation & NHS Ester Formation Linker->Activation EDC_NHS EDC / Sulfo-NHS EDC_NHS->Activation Activation->Coupling Alkyne_Biomolecule Alkyne-Functionalized Biomolecule Coupling->Alkyne_Biomolecule CuAAC CuAAC Reaction Alkyne_Biomolecule->CuAAC Azide_Probe Azide-Functionalized Probe (e.g., Dye, Biotin) Azide_Probe->CuAAC Copper Cu(I) Catalyst (CuSO4 / Ascorbate) Copper->CuAAC Labeled_Biomolecule Labeled Biomolecule CuAAC->Labeled_Biomolecule Purification Purification (e.g., Desalting, Chromatography) Labeled_Biomolecule->Purification Analysis Characterization (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: General workflow for biomolecule functionalization.

Protocol 1: Functionalization of a Protein with 4-Ethynyl-Cyclohexanecarboxylic Acid

This protocol describes the covalent attachment of 4-ethynyl-cyclohexanecarboxylic acid to a protein using EDC/sulfo-NHS chemistry.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS or MES, pH 6.0-7.5)

  • 4-Ethynyl-cyclohexanecarboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of 4-ethynyl-cyclohexanecarboxylic acid (e.g., 100 mM in DMSO or DMF).

    • Immediately before use, prepare solutions of EDC and sulfo-NHS in anhydrous DMSO or water. It is recommended to weigh these reagents and use them immediately due to their hygroscopic nature.[11]

  • Protein Preparation:

    • Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) and carboxyl groups.

  • Activation and Coupling Reaction:

    • Add the 4-ethynyl-cyclohexanecarboxylic acid stock solution to the protein solution to achieve a final molar excess of 10-50 fold over the protein. The optimal ratio should be determined empirically.

    • Add EDC and sulfo-NHS to the reaction mixture. A common starting point is a final concentration of 2-5 mM for EDC and 5-10 mM for sulfo-NHS.[10][14]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[14]

Quantitative Data Summary Table:

ReagentStock ConcentrationFinal Concentration/Molar Excess
Protein1-10 mg/mLN/A
4-Ethynyl-cyclohexanecarboxylic acid100 mM in DMSO10-50x molar excess
EDCFreshly prepared2-5 mM
Sulfo-NHSFreshly prepared5-10 mM
Quenching Solution1 M50-100 mM
Protocol 2: CuAAC Labeling of Alkyne-Functionalized Protein

This protocol describes the "clicking" of an azide-functionalized probe onto the alkyne-modified protein.

Materials:

  • Alkyne-functionalized protein (from Protocol 1)

  • Azide-functionalized probe (e.g., Azide-Fluorophore, Biotin-Azide)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized probe (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • Click Reaction:

    • To the alkyne-functionalized protein in the Reaction Buffer, add the azide-functionalized probe to a final molar excess of 2-10 fold over the protein.

    • If using a ligand, pre-mix the CuSO₄ and TBTA solutions. Add the CuSO₄ (with or without ligand) to the reaction mixture to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light if using a fluorescent probe.

  • Purification:

    • Remove excess reagents, including the copper catalyst, by desalting, dialysis, or chromatography. For removal of copper ions, purification beads with chelating ligands can be employed.[15]

Quantitative Data Summary Table:

ReagentStock ConcentrationFinal Concentration/Molar Excess
Alkyne-Protein1-5 mg/mLN/A
Azide-Probe10 mM in DMSO2-10x molar excess
CuSO₄50 mM in water0.1-1 mM
Sodium Ascorbate100 mM in water1-5 mM
TBTA (optional)10 mM in DMSO0.1-1 mM
Characterization of Functionalized Biomolecules

It is crucial to characterize the product at each stage to ensure successful functionalization.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent addition of the linker and the probe by observing the expected mass shift.[15]

  • SDS-PAGE: For proteins, successful labeling with a fluorescent probe can be visualized by in-gel fluorescence. A shift in molecular weight may also be observed.

  • UV-Vis Spectroscopy: To quantify the degree of labeling if the attached probe has a distinct absorbance spectrum.

  • Functional Assays: To ensure that the biological activity of the biomolecule is retained after modification.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating through a series of checkpoints:

  • Confirmation of Alkyne Incorporation: The success of the first stage can be validated by reacting a small aliquot of the alkyne-functionalized biomolecule with an azide-functionalized fluorescent probe and analyzing the product by SDS-PAGE and in-gel fluorescence. A fluorescent band at the expected molecular weight of the protein confirms the presence of the alkyne handle.

  • Quantification of Labeling: The degree of labeling can be determined using spectroscopic methods or mass spectrometry. This provides a quantitative measure of the efficiency of both the EDC/NHS coupling and the click chemistry reaction.

  • Retention of Biological Function: A critical validation step is to perform a functional assay specific to the biomolecule. For example, if an antibody is being functionalized, its antigen-binding capacity should be assessed. This ensures that the modification has not compromised the biological activity of the molecule.

Applications in Research and Drug Development

The ability to functionalize biomolecules with 4-ethynyl-cyclohexanecarboxylic acid opens up a wide range of applications:

  • Fluorescent Labeling: For tracking and imaging biomolecules in cells and tissues.[4]

  • Biotinylation: For affinity purification, pull-down assays, and detection using streptavidin conjugates.

  • Drug Conjugation: For the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

  • Surface Immobilization: For creating protein microarrays and biosensors.

  • PEGylation: For improving the pharmacokinetic properties of therapeutic proteins.

Visualization of the Chemical Reactions

Chemical_Reactions cluster_edc_nhs Stage 1: EDC/NHS Coupling cluster_cuaac Stage 2: CuAAC Reaction R_COOH R-COOH (4-Ethynyl-cyclohexanecarboxylic acid) Intermediate [R-CO-O-C(=NHR')NHR']+ (O-Acylisourea Intermediate) R_COOH->Intermediate + EDC EDC EDC->Intermediate NHS Sulfo-NHS NHS_Ester R-CO-O-NHS (NHS Ester) Intermediate->NHS_Ester + Sulfo-NHS Final_Product1 Protein-NH-CO-R (Alkyne-Functionalized Protein) NHS_Ester->Final_Product1 + Protein-NH₂ Protein_NH2 Protein-NH₂ Alkyne Protein-Alkyne Final_Product2 Protein-Triazole-Probe (Labeled Protein) Alkyne->Final_Product2 + Azide N₃-Probe Azide->Final_Product2 Catalyst Cu(I)

Caption: Key chemical reactions in the functionalization process.

Conclusion

4-Ethynyl-cyclohexanecarboxylic acid provides a robust and versatile tool for the functionalization of biomolecules. The combination of stable amide bond formation through EDC/NHS chemistry and the high efficiency and specificity of click chemistry allows for a wide range of modifications to be performed under biocompatible conditions. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and reproducibly generate custom-functionalized biomolecules to advance their research and development goals.

References

  • Chen, J., Bhat, V., & Hawker, C. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. eScholarship. Retrieved from [Link]

  • Click chemistry. (2024, February 13). In Wikipedia. Retrieved from [Link]

  • Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Kalyankar, A., et al. (2020). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hermann, P., et al. (2018). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Journal of Visualized Experiments. Retrieved from [Link]

  • Al-Amiery, A. A. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Journal of Basic and Applied Sciences. Retrieved from [Link]

  • The Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis. (2026, February 14). LinkedIn. Retrieved from [Link]

  • Conduct Science. (2021, May 4). Biomolecules: Types and Functions. Retrieved from [Link]

  • Tidal, M. (2024). Describing Organic Biomolecules: Identifications and its Fundamental Applications. Biochemistry & Molecular Biology Journal. Retrieved from [Link]

  • Podcast #4: Functional Groups in Biomolecules. (2024, December 19). YouTube. Retrieved from [Link]

Sources

The Strategic Role of 4-Ethynyl-Cyclohexanecarboxylic Acid in Advanced Polymer Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Bifunctional Monomer for Tailored Macromolecular Architectures

4-Ethynyl-cyclohexanecarboxylic acid is a unique bifunctional monomer poised to play a significant role in the design and synthesis of advanced polymers. Its structure, featuring a reactive terminal alkyne (ethynyl group) and a versatile carboxylic acid, opens avenues for the creation of polymers with precisely controlled architectures and functionalities. The saturated cyclohexane ring imparts rigidity and thermal stability to the polymer backbone, a desirable characteristic for many high-performance materials.[1][2][3] This document provides a comprehensive guide to the application of 4-ethynyl-cyclohexanecarboxylic acid in polymer synthesis, offering detailed protocols and insights into its potential uses.

The dual-functionality of this monomer allows for two primary strategic approaches in polymer design:

  • Backbone Polymerization with Pendant Functionality: The carboxylic acid can be utilized in traditional condensation polymerizations (e.g., polyester or polyamide formation) to construct the main polymer chain. This leaves the ethynyl group as a pendant functionality along the backbone, readily available for post-polymerization modification via highly efficient "click" chemistry reactions.

  • "Click" Polymerization: The ethynyl group can serve as the primary reactive site for polymerization, most notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach allows for the creation of polymers with triazole linkages in the backbone, offering unique material properties.

This guide will delve into the practical execution of these strategies, providing detailed protocols and the scientific rationale behind the experimental choices.

PART 1: Polyester Synthesis via Condensation Polymerization & Post-Polymerization Modification

This approach leverages the well-established polycondensation chemistry of carboxylic acids to create a polyester backbone, while preserving the ethynyl groups for subsequent functionalization. This is particularly useful for creating materials where specific ligands, biomolecules, or other functional moieties can be attached in a controlled manner.

Conceptual Workflow

Monomer 4-Ethynyl-cyclohexanecarboxylic Acid + Diol Polymerization Melt Polycondensation Monomer->Polymerization Catalyst (e.g., Ti(OBu)4) Polyester Alkyne-Functionalized Polyester Polymerization->Polyester Modification CuAAC 'Click' Chemistry Polyester->Modification Azide-functional molecule, Cu(I) catalyst Functional_Polymer Functionalized Polyester Modification->Functional_Polymer Characterization Characterization (NMR, GPC, DSC) Functional_Polymer->Characterization

Caption: Workflow for polyester synthesis and functionalization.

Protocol 1: Synthesis of an Alkyne-Functionalized Polyester

This protocol describes the synthesis of a linear polyester from 4-ethynyl-cyclohexanecarboxylic acid and a diol, such as 1,6-hexanediol.

Materials:

  • 4-ethynyl-cyclohexanecarboxylic acid

  • 1,6-hexanediol

  • Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst

  • High-purity nitrogen or argon

  • Anhydrous toluene

  • Methanol

  • Schlenk flask or similar reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and distillation head

Procedure:

  • Monomer Charging: In a clean, dry Schlenk flask, combine equimolar amounts of 4-ethynyl-cyclohexanecarboxylic acid and 1,6-hexanediol.

  • Catalyst Addition: Add a catalytic amount of titanium(IV) butoxide (e.g., 0.1 mol% relative to the carboxylic acid).

  • Inert Atmosphere: Purge the flask with high-purity nitrogen or argon for at least 30 minutes to remove oxygen. Maintain a positive pressure of inert gas throughout the reaction.

  • Esterification Stage: Heat the reaction mixture to 180-200°C with constant stirring. Water will begin to distill off as the esterification reaction proceeds. Continue this stage until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage: Gradually reduce the pressure in the reaction vessel to a high vacuum (<1 mbar) while slowly increasing the temperature to 220-240°C. This stage facilitates the removal of the remaining water and diol, driving the polymerization to a high molecular weight. The viscosity of the mixture will increase significantly.

  • Reaction Termination: After several hours under high vacuum, once the desired viscosity is reached, cool the reaction mixture to room temperature under a nitrogen atmosphere.

  • Purification: Dissolve the resulting polymer in a minimal amount of a suitable solvent (e.g., chloroform or THF). Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Expected Outcome & Characterization:

The resulting polymer will be a linear polyester with pendant ethynyl groups. The material properties will depend on the chosen diol and the final molecular weight.

Parameter Typical Value Analytical Method
Molecular Weight (Mn) 10,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI) 1.5 - 2.5GPC
Glass Transition Temp. (Tg) 40 - 80 °CDifferential Scanning Calorimetry (DSC)
Structure Confirmation Presence of ester and alkyne signals¹H and ¹³C NMR Spectroscopy
Protocol 2: Post-Polymerization Modification via CuAAC "Click" Chemistry

This protocol details the functionalization of the alkyne-pendant polyester with an azide-containing molecule (e.g., azido-functionalized polyethylene glycol, a fluorescent dye, or a peptide).

Materials:

  • Alkyne-functionalized polyester (from Protocol 1)

  • Azide-functionalized molecule of interest

  • Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or other suitable ligand

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

  • High-purity nitrogen or argon

Procedure:

  • Polymer Dissolution: Dissolve the alkyne-functionalized polyester in the chosen anhydrous, deoxygenated solvent in a Schlenk flask.

  • Reagent Addition: Add the azide-functionalized molecule in a slight molar excess (e.g., 1.1 equivalents per alkyne group).

  • Catalyst Preparation: In a separate flask, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of the reaction solvent under an inert atmosphere.

  • Reaction Initiation: Add the catalyst solution to the polymer solution. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by FT-IR (disappearance of the azide peak at ~2100 cm⁻¹) or ¹H NMR.

  • Reaction Quenching & Purification: Once the reaction is complete, pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the functionalized polymer in a suitable non-solvent (e.g., cold methanol or diethyl ether).

  • Drying: Collect the purified polymer by filtration and dry under vacuum.

PART 2: Polyamide Synthesis and Functionalization

Similar to polyester synthesis, 4-ethynyl-cyclohexanecarboxylic acid can be reacted with diamines to form polyamides with pendant alkyne groups. Polyamides generally exhibit higher thermal stability and mechanical strength compared to polyesters.[4][5][6]

Conceptual Pathway

Monomers 4-Ethynyl-cyclohexanecarboxylic Acid + Diamine Activation Carboxylic Acid Activation (optional) Monomers->Activation e.g., SOCl₂ Polycondensation Solution or Interfacial Polycondensation Monomers->Polycondensation Direct Polycondensation Activation->Polycondensation Polyamide Alkyne-Functionalized Polyamide Polycondensation->Polyamide Post_Modification Thiol-Yne 'Click' Chemistry Polyamide->Post_Modification Thiol-functional molecule, Photoinitiator, UV light Functional_Polyamide Functionalized Polyamide Post_Modification->Functional_Polyamide

Caption: Polyamide synthesis and subsequent modification.

Protocol 3: Synthesis of an Alkyne-Functionalized Polyamide

This protocol outlines a solution polycondensation method. For more reactive systems, interfacial polymerization could also be employed.

Materials:

  • 4-ethynyl-cyclohexanecarboxylic acid

  • A diamine (e.g., 1,6-hexamethylenediamine)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • N-Methyl-2-pyrrolidone (NMP)

  • Lithium chloride (LiCl)

  • High-purity nitrogen or argon

Procedure:

  • Reagent Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 4-ethynyl-cyclohexanecarboxylic acid, the diamine, and LiCl in NMP.

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes.

  • Condensing Agent Addition: Add pyridine, followed by the dropwise addition of triphenyl phosphite.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain for 3-6 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation: Cool the reaction mixture to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Washing and Drying: Filter the polymer and wash it thoroughly with hot methanol and water to remove residual reagents. Dry the polymer in a vacuum oven.

PART 3: Direct Polymerization via the Ethynyl Group

In this strategy, the ethynyl group is the primary site of polymerization. This can be achieved through various methods, with "click" polymerization being a prominent example.

Protocol 4: Synthesis of a Poly(triazole) via CuAAC "Click" Polymerization

This protocol describes the synthesis of a polymer where the triazole ring, formed by the "click" reaction, is part of the polymer backbone. This requires a di-azide comonomer.

Materials:

  • 4-ethynyl-cyclohexanecarboxylic acid (or its methyl ester to avoid side reactions with the azide)

  • A di-azide monomer (e.g., 1,6-diazidohexane)

  • Copper(I) bromide (CuBr)

  • PMDETA

  • Anhydrous, deoxygenated DMF

Procedure:

  • Monomer Dissolution: In a Schlenk flask, dissolve equimolar amounts of 4-ethynyl-cyclohexanecarboxylic acid (or its ester) and the di-azide monomer in anhydrous, deoxygenated DMF.

  • Catalyst Addition: Add PMDETA to the solution, followed by CuBr, under a positive pressure of nitrogen.

  • Polymerization: Stir the reaction mixture at a specified temperature (e.g., 50-80°C). The polymerization can be monitored by the increase in viscosity.

  • Purification: After the desired reaction time, dilute the mixture with DMF and pass it through a column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the solution to a suitable non-solvent, such as water or methanol.

  • Drying: Collect the polymer by filtration and dry under vacuum.

Trustworthiness and Self-Validation

The protocols provided are based on established polymerization techniques.[1][4][6] For any synthesis, it is crucial to perform thorough characterization to validate the structure and properties of the resulting polymer. Key characterization techniques include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the polymer repeating unit and to verify the success of post-polymerization modification.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): To identify characteristic functional groups and monitor reaction progress (e.g., disappearance of azide or alkyne peaks).

Conclusion

4-Ethynyl-cyclohexanecarboxylic acid is a highly valuable monomer for the synthesis of functional and high-performance polymers. Its bifunctional nature allows for diverse polymerization strategies, leading to a wide range of macromolecular architectures. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile building block in applications ranging from drug delivery and tissue engineering to advanced materials. The ability to introduce functionality with high precision through "click" chemistry makes this monomer particularly appealing for creating sophisticated and tailored polymeric systems.

References

  • Guidotti, G. et al. (2024). Synthesis and properties of poly (alkylene trans -1,4-cyclohexanedicarboxylate)s with different glycolic subunits. Polymer Degradation and Stability, 230, 111050. [Link]

  • Liras, M. et al. (2021). Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. Polymers, 13(10), 1633. [Link]

  • Park, K. (2018). “Click” chemistry in polymeric scaffolds. Journal of Controlled Release, 270, 168-181. [Link]

  • Save My Exams. (2024). Formation of Polyamides. [Link]

  • MDPI. (2018). Precise Synthesis, Properties, and Structures of Cyclic Poly(ε-caprolactone)s. [Link]

  • Chemistry LibreTexts. (2023). Polyamides. [Link]

  • YouTube. (2021). Polymerization Process Using Click Chemistry Reaction. [Link]

  • Nature. (2020). The synthesis, properties and potential applications of cyclic polymers. [Link]

  • RSC Publishing. (2021). Synthesis and characterization of biobased (co)polyesters derived from cyclic monomers: camphoric acid and 1,4-cyclohexanedimethanol. [Link]

  • MDPI. (2021). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. [Link]

  • ChemRxiv. (2022). Organobase-catalyzed carboxyl-yne click polymerization. [Link]

  • PMC. (2014). Functional Aromatic Polyamides. [Link]

  • Rasayan Journal of Chemistry. (2024). STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. [Link]

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Troubleshooting & Optimization

improving low yield in 4-ethynyl-cyclohexanecarboxylic acid conjugation reactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Improving Low Yield in 4-Ethynyl-cyclohexanecarboxylic Acid Conjugation Reactions

From the desk of a Senior Application Scientist, this guide provides a comprehensive technical support center for researchers, scientists, and drug development professionals encountering yield issues with 4-ethynyl-cyclohexanecarboxylic acid. This bifunctional linker, featuring a terminal alkyne and a carboxylic acid, offers versatile conjugation strategies. However, its successful application hinges on a nuanced understanding of the two primary reaction pathways: amide bond formation and azide-alkyne cycloaddition ("click chemistry").

This document is structured to provide direct, actionable solutions to common problems, explaining the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: Troubleshooting Amide Bond Formation (via Carboxylic Acid)

Amide coupling is a cornerstone of bioconjugation, linking the carboxylic acid of our molecule to a primary or secondary amine on a target molecule (e.g., a protein, peptide, or small molecule drug).[1][2] Low yields in this process often trace back to one of three areas: carboxylic acid activation, reaction conditions, or the integrity of the starting materials.

Frequently Asked Questions: Amide Coupling

Q1: My amide coupling reaction has a very low yield. What are the most common culprits?

Low yield is typically traced to inefficient activation of the carboxylic acid, suboptimal reaction conditions, or degradation of reagents. The most common procedure involves activating the carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the amine.[1] Key factors to investigate are:

  • Purity and Integrity of Starting Materials: Ensure the 4-ethynyl-cyclohexanecarboxylic acid and the amine-containing substrate are of high purity (>95%).[3] Impurities can compete in the reaction.[3]

  • Carboxylic Acid Activation: The choice and quality of the coupling reagents are critical. Carbodiimides like EDC can hydrolyze if not stored properly.

  • Reaction pH: The pH must be carefully controlled to ensure the amine is deprotonated and nucleophilic, without promoting hydrolysis of the activated ester.

  • Stoichiometry: An incorrect molar ratio of coupling agents to the carboxylic acid or amine can halt the reaction.

Q2: How do I choose the correct coupling reagents for my system?

The selection of coupling reagents is critical and depends on the nature of your substrates, particularly if they are sensitive biomolecules in an aqueous environment.[1]

Coupling SystemComponentsCommon Use Case & Rationale
Carbodiimide-Based EDC (or DCC) + sulfo-NHS (or NHS)Aqueous Reactions (Bioconjugation): EDC is water-soluble. It activates the carboxylic acid, which then reacts with sulfo-NHS to form a semi-stable amine-reactive ester. This two-step, one-pot process reduces side reactions and improves efficiency for conjugating to proteins or peptides in buffer.[4]
Uronium/Aminium-Based HATU (or HBTU) + Base (DIPEA or TEA)Organic Synthesis / Peptides: These reagents are highly efficient and fast-acting, often providing higher yields for sterically hindered acids or amines.[1] They are typically used in organic solvents like DMF or DCM. The base is crucial for the reaction mechanism.[4]
Anhydride-Based Boc₂O + DMAPOLess Reactive Amines: A newer method that can be effective for less reactive nitrogen-containing compounds, proceeding in a one-pot reaction with high yields under mild conditions.[5][6]

Q3: Could the stereochemistry of the cyclohexyl ring be affecting my yield?

Yes, this is a crucial and often overlooked factor. 4-ethynyl-cyclohexanecarboxylic acid exists as cis and trans isomers. The trans isomer, where the functional groups are in equatorial positions, is generally more stable and less sterically hindered.[7] A mixture of isomers, or a predominantly cis sample, can lead to lower or inconsistent yields due to steric hindrance around the carboxylic acid group, impeding the approach of the activating agent and the amine. It is advisable to use the pure trans isomer for consistent and optimal results.[7][8]

Q4: What are the optimal reaction conditions (pH, solvent, temperature)?

  • pH: For EDC/NHS chemistry in aqueous buffers, the optimal pH range is 6.0-7.5. The activation step (EDC) is often performed at a slightly acidic pH (~6.0), while the subsequent reaction with the amine is more efficient at pH 7.2-7.5, where the primary amine is more nucleophilic.[9]

  • Solvent: For reactions in organic media (e.g., with HATU), anhydrous aprotic solvents like DMF, DCM, or THF are required to prevent hydrolysis of the activated species.[1]

  • Temperature: Most conjugation reactions are performed at room temperature.[10] Some sensitive reactions may benefit from initial cooling to 0°C during the addition of coupling reagents to control the reaction rate.[11]

Troubleshooting Workflow for Amide Coupling

This workflow helps diagnose the root cause of low conjugation yield.

Amide_Troubleshooting Start Low Yield Observed Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions Start->Check_Conditions Check_Substrate Step 3: Analyze Substrates Start->Check_Substrate Coupling_Agent Coupling Agent (e.g., EDC) Hydrolyzed? Check_Reagents->Coupling_Agent Amine_Substrate Amine Substrate Degraded or Impure? Check_Reagents->Amine_Substrate pH_Incorrect Incorrect pH? Check_Conditions->pH_Incorrect Solvent_Issue Solvent Not Anhydrous (for organic)? Check_Conditions->Solvent_Issue Stoichiometry_Off Incorrect Molar Ratios? Check_Conditions->Stoichiometry_Off Acid_Purity Carboxylic Acid Purity <95%? Check_Substrate->Acid_Purity Isomer_Mix Cis/Trans Isomer Mixture? Check_Substrate->Isomer_Mix Steric_Hindrance Steric Hindrance at Amine? Check_Substrate->Steric_Hindrance Sol_New_EDC Solution: Use fresh, anhydrous coupling agents. Coupling_Agent->Sol_New_EDC Sol_Purify_Amine Solution: Re-purify amine substrate. Amine_Substrate->Sol_Purify_Amine Sol_Optimize_pH Solution: Optimize pH for activation and coupling steps separately. pH_Incorrect->Sol_Optimize_pH Sol_Dry_Solvent Solution: Use fresh, anhydrous solvent. Solvent_Issue->Sol_Dry_Solvent Sol_Adjust_Ratios Solution: Optimize molar excess of reagents. Stoichiometry_Off->Sol_Adjust_Ratios Sol_Purify_Acid Solution: Use HPLC-purified acid. Acid_Purity->Sol_Purify_Acid Sol_Use_Trans Solution: Confirm use of pure trans-isomer. Isomer_Mix->Sol_Use_Trans Sol_Change_Linker Solution: Increase linker length on substrate if possible. Steric_Hindrance->Sol_Change_Linker

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Part 2: Troubleshooting Azide-Alkyne Cycloaddition (via Terminal Alkyne)

The terminal alkyne group is ideal for "click chemistry," most commonly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an azide-functionalized molecule.[12] While robust, this reaction is sensitive to the catalyst's state and certain environmental factors.

Frequently Asked Questions: Click Chemistry

Q1: My CuAAC reaction is not working. What should I check first?

The success of a CuAAC reaction is almost entirely dependent on the presence of an active Cu(I) catalyst.

  • Copper Source and Oxidation State: Cu(I) is easily oxidized to the inactive Cu(II) state by atmospheric oxygen. Reactions should be performed under an inert atmosphere (nitrogen or argon) or with the inclusion of a reducing agent. The most common method is to start with a Cu(II) salt (like CuSO₄) and add a reducing agent (like sodium ascorbate) in situ to generate Cu(I).[12]

  • Ligands: A ligand, such as TBTA or THPTA, is often essential. It stabilizes the Cu(I) oxidation state, prevents copper precipitation, and accelerates the reaction. For biomolecules in aqueous solutions, a water-soluble ligand like THPTA is crucial.

  • Oxygen Removal: Thoroughly degas all buffers and solutions before starting the reaction.

Q2: I'm seeing aggregation or precipitation of my protein during the reaction. Why?

This is a classic sign of copper-related problems. High concentrations of copper ions can be toxic to biomolecules, causing them to denature and precipitate.[13]

  • Use a Chelating Ligand: A ligand like THPTA will chelate the copper, keeping it in solution and reducing its direct harmful interaction with the protein.

  • Minimize Copper Concentration: Use the lowest effective concentration of copper. A typical starting point is 1 mM CuSO₄ with 5 mM sodium ascorbate and 1-2 mM THPTA.

  • Consider Copper-Free Click Chemistry: If your biomolecule is exceptionally sensitive, the best solution is to switch to a copper-free method, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), using a strained alkyne like DBCO instead of a terminal alkyne.[2][13]

Q3: Are there any side reactions with the alkyne group that I should be aware of?

Yes, the terminal alkyne can react with thiols, especially from cysteine residues on proteins. This addition reaction can lead to off-target labeling and a reduction in the desired conjugate.[14]

  • Protect or Block Thiols: If free cysteines are not the intended target, they can be blocked prior to the click reaction.

  • Control pH: The reactivity of thiols is pH-dependent. Keeping the reaction pH below 8 can minimize this side reaction.

  • Pre-treatment: In some cellular contexts, pretreatment with a very low concentration of hydrogen peroxide has been shown to shield against thiol interference.[14]

Troubleshooting Workflow for CuAAC (Click Chemistry)

This workflow helps diagnose issues specific to copper-catalyzed click reactions.

CuAAC_Troubleshooting Start Low Yield or No Reaction Check_Catalyst Step 1: Check Catalyst System Start->Check_Catalyst Check_Environment Step 2: Check Reaction Environment Start->Check_Environment Check_Side_Reactions Step 3: Investigate Side Reactions Start->Check_Side_Reactions Cu_Oxidation Cu(I) Oxidized to Cu(II)? Check_Catalyst->Cu_Oxidation No_Ligand Ligand (e.g., THPTA) Missing? Check_Catalyst->No_Ligand Precipitation Protein Precipitation? Check_Catalyst->Precipitation Oxygen_Present Oxygen Contamination? Check_Environment->Oxygen_Present Wrong_Solvent Incorrect Solvent/Buffer? Check_Environment->Wrong_Solvent Thiol_Interference Free Thiols Present on Substrate? Check_Side_Reactions->Thiol_Interference Alkyne_Homocoupling Alkyne Homocoupling (Glasier)? Check_Side_Reactions->Alkyne_Homocoupling Sol_Reducing_Agent Solution: Add fresh sodium ascorbate. Cu_Oxidation->Sol_Reducing_Agent Sol_Add_Ligand Solution: Add a water-soluble ligand like THPTA. No_Ligand->Sol_Add_Ligand Sol_Copper_Free Solution: Reduce copper concentration or switch to copper-free (SPAAC) chemistry. Precipitation->Sol_Copper_Free Sol_Degas Solution: Thoroughly degas all solutions. Oxygen_Present->Sol_Degas Sol_Check_Solubility Solution: Ensure all components are soluble in the chosen system. Wrong_Solvent->Sol_Check_Solubility Sol_Block_Thiols Solution: Block free thiols or adjust pH. Thiol_Interference->Sol_Block_Thiols Sol_Inert_Atmosphere Solution: Ensure inert atmosphere and excess ascorbate. Alkyne_Homocoupling->Sol_Inert_Atmosphere

Caption: Troubleshooting workflow for low-yield CuAAC "click" reactions.

Part 3: Experimental Protocols

Protocol 1: General Procedure for EDC/sulfo-NHS Amide Coupling to a Protein

This protocol provides a general method for conjugating 4-ethynyl-cyclohexanecarboxylic acid to a protein in an aqueous buffer.

Materials:

  • Protein solution in amine-free buffer (e.g., PBS, MES), pH 7.2-7.5

  • 4-ethynyl-cyclohexanecarboxylic acid (trans-isomer)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: PBS, pH 7.2

  • Anhydrous DMSO

  • Purification column (e.g., desalting or size exclusion)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL solution of the carboxylic acid in anhydrous DMSO.

    • Immediately before use, prepare 10 mg/mL solutions of EDC and sulfo-NHS in cold Activation Buffer.

  • Activate Carboxylic Acid:

    • In a microfuge tube, combine 10-20 molar excess of the carboxylic acid stock solution with the appropriate volumes of EDC and sulfo-NHS stock solutions (use a 1:2:2 molar ratio of Acid:EDC:sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature to form the sulfo-NHS ester.

  • Conjugation Reaction:

    • Add the activated carboxylic acid mixture to your protein solution. The final protein concentration should be at least 1-2 mg/mL to ensure efficient conjugation.[3]

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted small molecules by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to 4-ethynyl-cyclohexanecarboxylic acid (or a molecule already conjugated with it).

Materials:

  • Azide-containing molecule and Alkyne-containing molecule

  • Reaction Buffer: PBS, pH 7.4 (must be thoroughly degassed)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 250 mM in water, prepared fresh)

  • THPTA ligand stock solution (e.g., 100 mM in water)

Procedure:

  • Prepare Premix (in order):

    • In a microfuge tube, combine the azide and alkyne substrates in the degassed reaction buffer.

    • Add the THPTA ligand to a final concentration of 1-2 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

  • Initiate Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction. The solution may briefly turn a faint yellow/orange color.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. If possible, maintain an inert atmosphere by flushing the headspace with nitrogen or argon.

  • Purification:

    • Purify the final conjugate using an appropriate method (e.g., dialysis, size exclusion chromatography, or HPLC) to remove the copper catalyst, ligand, and excess reagents.

References

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]

  • Gao, J., et al. (2016). Problems and Solutions in Click Chemistry Applied to Drug Probes. Scientific Reports, 6, 35764. [Link]

  • Samanen, D., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS ONE, 12(2), e0171133. [Link]

  • Pitzer, A. K., et al. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(31), 10886-10889. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-146. [Link]

  • Bioconjugation application notes. (n.d.). Creative Diagnostics. [Link]

  • Troubleshooting Guides. (2024). Creative Biolabs. [Link]

  • A Recent Concept of Importance: Click Chemistry. (2023). Auris. [Link]

  • Research News - Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University. [Link]

  • Reductive amide coupling of nitroarenes and carboxylic acids. (n.d.). University of Johannesburg. [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Activating Agents and Protecting Groups. John Wiley & Sons.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (1997).
  • Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid. (2024). Journal of Basic Sciences. [Link]

  • Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne. [Link]

  • Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. (2024). Nature Communications, 15, 5406. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. (2024). MDPI. [Link]

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. (n.d.). Royal Society of Chemistry. [Link]

  • Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). NCSU Libraries. [Link]

  • Guide - Low Yield Troubleshooting. (2018). PacBio. [Link]

  • Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). Beilstein Journal of Organic Chemistry, 20, 1709-1718. [Link]

  • Using ethynylcyclohexane as a starting material and any other necessary reagents, show how you would prepare the following compounds. (n.d.). Pearson. [Link]

  • My results show a very low yield. What trouble-shooting suggestions do you have? (n.d.). PCR Biosystems. [Link]

  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. (1997). European Patent Office. [Link]

  • Ru-catalyzed dehydrogenative coupling of carboxylic acids and silanes - a new method for the preparation of silyl ester. (2008). Beilstein Journal of Organic Chemistry, 4, 23. [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. (1981). Organic Syntheses, 60, 48. [Link]

  • Process for the preparation of cyclohexane carboxylic acid compounds. (2015).
  • cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2008). ResearchGate. [Link]

  • A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid. (2016). ResearchGate. [Link]

Sources

minimizing side reactions of 4-ethynyl-cyclohexanecarboxylic acid in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Minimizing Side Reactions in Biological Systems Assigned Specialist: Senior Application Scientist

System Overview

You are likely using 4-ethynyl-cyclohexanecarboxylic acid (4-ECCA) as a bioorthogonal handle or a rigid linker in drug design. Its structure features two distinct reactive termini:

  • Terminal Alkyne: The "Click" handle (for CuAAC reactions).[1]

  • Carboxylic Acid: The solubility/binding anchor.

  • Cyclohexane Ring: The rigid scaffold (typically trans-isomer).

While the alkyne is kinetically stable, it is not inert. In biological milieus, it faces three primary failure modes: Copper-mediated toxicity , Oxidative homocoupling (Glaser coupling) , and Metabolic degradation .

This guide provides self-validating protocols to silence these side reactions.

Module 1: The "Dead Cell" Alert (Minimizing Cu-Toxicity)

User Complaint: "I successfully clicked my probe to 4-ECCA in live cells, but the cells detached and died within 60 minutes."

Root Cause: Copper(I) toxicity. The standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires Cu(I).[1][2] Free Cu(I) generates reactive oxygen species (ROS) via Fenton-like chemistry, destroying membrane integrity and DNA.

The Fix: Ligand-Assisted Catalysis (The "BTTAA" Protocol) Do not use TBTA for live cells; it is poorly soluble and toxic. You must use BTTAA or THPTA , which chelate Cu(I), preventing it from disproportionating while blocking ROS generation.

Protocol: Cytocompatible Click Reaction

Standard conditions for 1 mL media.

ReagentStock Conc.Final Conc.Role
4-ECCA Probe 10 mM (DMSO)10–50 µMThe Target
Azide Partner 10 mM (DMSO)10–50 µMThe Tag
CuSO₄ 20 mM (H₂O)50 µMCatalyst Source
BTTAA Ligand 50 mM (H₂O)300 µMThe Shield (Ratio Cu:Ligand 1:6)
Na-Ascorbate 100 mM (Fresh)2.5 mMReductant (Keeps Cu in +1 state)

Step-by-Step Logic:

  • Premix Complex: Mix CuSO₄ and BTTAA before adding to the cells. This ensures no free copper ever touches the membrane.

  • The Scavenger: Add Sodium Ascorbate last. It reduces Cu(II) to Cu(I) in situ and scavenges transient ROS.

  • Wash: After 30–60 mins, wash cells 3x with PBS containing 0.5 mM EDTA to strip surface-bound copper.

CuAAC_Safety Start Start: Live Cells Premix Premix CuSO4 + BTTAA (Forms Non-Toxic Complex) Start->Premix Protect Cells AddReagents Add Probe + Azide Premix->AddReagents Initiate Add Na-Ascorbate (Initiates Catalysis) AddReagents->Initiate Check Checkpoint: Is Media Clear? Initiate->Check Check->Start No (Precipitate/Blue) RESTART Wash Wash w/ EDTA-PBS (Removes Cu) Check->Wash Yes (Good)

Figure 1: Workflow for minimizing copper toxicity. The critical step is the pre-complexation of Copper and Ligand.

Module 2: The "Blue Reaction" (Preventing Glaser Coupling)

User Complaint: "My reaction turned blue/green, and I see a dimer of my 4-ECCA probe instead of the clicked product."

Root Cause: Glaser Homocoupling.[3] In the presence of Oxygen and Copper, terminal alkynes (like 4-ECCA) couple to form diynes (C≡C-C≡C).

  • Mechanism:

    
    
    
  • Indicator: The solution turns blue/green (oxidation of Cu(I) to Cu(II)).

The Fix: Oxygen Exclusion & Reductant Overload

Troubleshooting Checklist:

  • Deoxygenate: Are your buffers degassed? Sparge with Nitrogen or Argon for 15 mins before adding Cu.

  • Ascorbate Ratio: Ensure Sodium Ascorbate is at least 50x the concentration of Copper. This keeps the environment reducing, starving the Glaser reaction of the oxidative potential it needs.

  • pH Control: Glaser coupling is faster at basic pH. Keep the reaction near pH 7.0–7.4. Do not go above pH 8.0.

Module 3: Metabolic Stability & Isomers

User Complaint: "My probe disappears in liver microsomes without forming the product."

Root Cause: CYP450 Oxidation. Terminal alkynes are metabolic handles.[4][5] Cytochrome P450 enzymes can oxidize the terminal hydrogen to a ketene or hydrate the triple bond.

The Fix: Deuteration or Structural Modification

  • Immediate Fix: If this is an in vitro assay, include broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) to validate that metabolism is the loss mechanism.

  • Design Fix: Replace the terminal acetylenic proton with Deuterium (C≡CD). The Kinetic Isotope Effect (KIE) can slow down C-H abstraction by CYP enzymes, extending half-life.

Stereochemistry Note: 4-ECCA exists as cis and trans isomers.

  • Trans-isomer: Thermodynamically more stable and linear. Preferred for rigid linkers.

  • Cis-isomer: Can cause steric clashes in protein binding pockets.

  • Risk: Under strong basic conditions (pH > 10) and heat, the cis form can isomerize to trans, or vice versa depending on equilibrium. Always store 4-ECCA stocks at neutral pH.

Metabolic_Fate Molecule 4-ECCA (Terminal Alkyne) Target Target Reaction: CuAAC (Triazole) Molecule->Target + Azide, Cu(I) Side1 Side Reaction 1: Glaser Coupling (Diyne) Molecule->Side1 + O2, Cu(II) Side2 Side Reaction 2: CYP450 Oxidation Molecule->Side2 Liver/Metabolism Side3 Side Reaction 3: Non-Specific Cys Adducts Molecule->Side3 High pH, Free Thiols

Figure 2: Competing pathways for 4-ECCA in biological systems. Green indicates the desired pathway; red/yellow indicate side reactions.

FAQ: Quick Troubleshooting

Q: Can I use "Copper-Free" Click (SPAAC) with 4-ECCA? A: No. 4-ECCA is a terminal alkyne. SPAAC requires a strained cyclooctyne (like DBCO) to react with an azide. If you absolutely cannot use copper, you must chemically modify 4-ECCA to a DBCO derivative, but you cannot click 4-ECCA itself without a catalyst.

Q: My 4-ECCA precipitated in the buffer. A: Check the pH. 4-ECCA is a carboxylic acid (pKa ~4.9). In acidic buffers (pH < 5), it becomes protonated and non-polar, leading to precipitation. Maintain pH > 6.0 or use 5–10% DMSO as a co-solvent.

Q: Does the alkyne react with Cysteines? A: Generally, no. Terminal alkynes are poor electrophiles compared to maleimides or alkynones. However, at high concentrations (>100 µM) and high pH, non-specific thiol-yne addition can occur. Keep concentrations low (<50 µM) to ensure specificity.

References
  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation in Living Cells." Angewandte Chemie International Edition. Link (Source for BTTAA ligand superiority).

  • Chuang, C., et al. (2019). "Glaser-Hay Coupling of Terminal Alkynes."[6] Organic Chemistry Portal. Link

  • Putt, K. S., et al. (2006). "Direct detection of acetylenic fatty acid metabolism in living cells." ChemBioChem. Link (Source for metabolic stability of alkynes).

Sources

Technical Support Center: Purification of 4-Ethynyl-cyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-ethynyl-cyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. The unique bifunctional nature of these molecules—possessing both a polar carboxylic acid and a reactive, moderately polar ethynyl (alkyne) group—presents specific challenges that require a tailored purification strategy.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-ethynyl-cyclohexanecarboxylic acid derivatives in a direct question-and-answer format.

Question 1: After my aqueous work-up, the yield of my carboxylic acid is very low. What went wrong?

Answer: Low recovery after an aqueous work-up, typically an acid-base extraction, is a frequent issue stemming from suboptimal pH control or physical separation problems.

  • Causality—The Chemistry of Extraction: Acid-base extraction operates on the principle of differential solubility.[1] To isolate your carboxylic acid, you first use a base (e.g., sodium bicarbonate, NaHCO₃) to deprotonate it, forming a water-soluble carboxylate salt.[2][3][4] This salt partitions into the aqueous layer, separating it from neutral or basic organic impurities. The crucial second step is to re-acidify the aqueous layer to a pH well below the pKa of the carboxylic acid (typically ~4.5-5.0), which protonates the salt, causing the water-insoluble neutral acid to precipitate for collection.[2][5]

  • Troubleshooting Steps:

    • Verify pH During Extraction: When extracting with a base, ensure the aqueous layer's pH is sufficiently high (at least 2-3 pH units above the acid's pKa) to guarantee complete deprotonation.[5] A weak base like sodium bicarbonate is generally preferred over strong bases like NaOH to prevent potential side reactions with other functional groups.[2]

    • Ensure Complete Precipitation: When re-acidifying the aqueous layer containing the carboxylate salt, add acid (e.g., 1M HCl) dropwise until no more precipitate forms. Check the pH with litmus paper or a pH meter to confirm it is strongly acidic (pH 1-2).[2]

    • Manage Emulsions: The mixture can sometimes form a stable emulsion at the aqueous-organic interface, trapping your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.

    • Back-Extraction: If your product is not precipitating well or if you suspect it has some water solubility, perform a "back-extraction." After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.[3][6]

Question 2: My compound co-elutes with a non-polar impurity during silica gel chromatography. How can I improve the separation?

Answer: This is a common challenge because 4-ethynyl-cyclohexanecarboxylic acid has a non-polar cyclohexyl backbone and a polar carboxylic acid head. If an impurity has a similar overall polarity, separation on standard silica gel can be difficult.

  • Causality—Chromatographic Principles: In normal-phase chromatography, separation is based on the polarity of the compounds. The polar silica gel stationary phase interacts more strongly with polar molecules, causing them to elute later. Your target molecule's carboxylic acid group provides a strong point of interaction, but its bulky, non-polar ring can diminish the separation from other non-polar molecules.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Increase Polarity Gradually: Use a very non-polar eluent system to start (e.g., 99:1 Hexane:Ethyl Acetate) and increase the polar component in small increments.[7]

      • Add Acetic Acid: Including a small amount of acetic acid (~0.5-1%) in your mobile phase can improve peak shape and reduce tailing by keeping the carboxylic acid protonated and minimizing strong, ionic interactions with the silica.

    • Consider Derivatization: Temporarily convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[8] This will significantly reduce the molecule's polarity, altering its elution profile and potentially separating it from the problematic impurity. The ester can be hydrolyzed back to the carboxylic acid after purification.[8][9]

    • Use an Alternative Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Diol-bonded silica can offer different selectivity for polar compounds compared to standard silica.[10] For high-value separations, High-Performance Liquid Chromatography (HPLC) with a C18 (reverse-phase) column is a powerful option, where less polar compounds elute later.[11]

Question 3: I am struggling to recrystallize my product. It either "oils out" or remains soluble in everything.

Answer: Finding the right solvent system for recrystallization requires a systematic approach. "Oiling out" occurs when a compound comes out of solution above its melting point, while failure to crystallize indicates the solvent is either too good or too poor.

  • Causality—The Science of Recrystallization: A good recrystallization solvent should dissolve the compound when hot but not when cold.[7] This differential solubility allows for the formation of a pure crystal lattice upon cooling, excluding impurities.

  • Troubleshooting Protocol:

    • Systematic Solvent Screening: Test a range of solvents with varying polarities. A good starting point is provided in the table below.

    • Employ a Two-Solvent System: This is often the most effective method.[7]

      • Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature.

      • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes persistently cloudy (turbid).

      • Gently heat the mixture until the solution becomes clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath, to promote crystal growth.

    • Induce Crystallization: If crystals do not form from a supersaturated solution, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites or add a tiny "seed" crystal from a previous batch.[7]

Solvent System Type Good Solvent Poor Solvent Typical Use Case
Two-Solvent (Polar) Ethanol / MethanolWaterFor moderately polar compounds.
Two-Solvent (Mixed Polarity) Dichloromethane / Ethyl AcetateHexane / PentaneA very common and effective system for many organic compounds.[7]
Single Solvent Toluene / Acetonitrile-Use if a single solvent with the correct temperature-solubility profile is found.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for a newly synthesized batch of a 4-ethynyl-cyclohexanecarboxylic acid derivative?

A1: A multi-step strategy is often the most robust approach. The optimal workflow depends on the nature of the impurities but generally follows a sequence of increasing purification power.

Recommended Purification Workflow

workflow start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Bulk Purification chromatography Chromatography (Silica/HPLC) recrystallization->chromatography Impurities Remain purity_check Purity Analysis (NMR, HPLC, MP) recrystallization->purity_check Check Purity chromatography->purity_check Final Polish

Caption: General purification workflow for 4-ethynyl-cyclohexanecarboxylic acid derivatives.

  • Initial Cleanup (Acid-Base Extraction): Begin with an acid-base extraction to separate your acidic product from any neutral or basic starting materials and by-products.[1][4] This is a highly effective first pass.

  • Bulk Purification (Recrystallization): Since these compounds are often solids, recrystallization is an excellent and scalable method for removing impurities that have different solubility profiles.[5]

  • Final Polish (Chromatography): If recrystallization fails to remove closely related impurities (e.g., cis/trans isomers[12]) or if very high purity (>99%) is required, column chromatography is the final step.[11]

Q2: When should I consider using protecting groups for the carboxylic acid or the alkyne?

A2: Protecting groups are essential when you plan to perform a chemical reaction that would otherwise affect one of the two functional groups.[13][14] The key is to use an "orthogonal" protection strategy, where each group can be removed without affecting the other.[13][15]

  • Protect the Carboxylic Acid (as an ester): This is necessary if you are performing a reaction that is incompatible with an acidic proton or that would react with the carboxyl group.

    • Example Scenario: Performing a Sonogashira coupling on the terminal alkyne. The basic conditions and palladium catalyst could be incompatible with the free acid. Protecting it as a methyl or benzyl ester would be wise.[8]

  • Protect the Terminal Alkyne (as a silyl alkyne): The proton on a terminal alkyne is weakly acidic and can interfere with certain reactions.

    • Example Scenario: Activating the carboxylic acid to form an amide. Reagents like DCC or strong bases could deprotonate the alkyne. Protecting it with a trimethylsilyl (TMS) group prevents this. The TMS group is easily removed later with a fluoride source or mild acid.[9]

Decision Logic for Purification

decision_tree start What are the main impurities? neutral_basic Neutral or Basic Impurities? start->neutral_basic similar_polarity Structurally Similar Impurities (e.g., Isomers)? neutral_basic->similar_polarity No extraction Perform Acid-Base Extraction neutral_basic->extraction Yes recrystallize Recrystallize Product similar_polarity->recrystallize No chromatography Use Chromatography (HPLC/Silica) similar_polarity->chromatography Yes extraction->similar_polarity

Caption: Decision tree for selecting a primary purification method.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is required for comprehensive validation.[16] No single method is sufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation. ¹H and ¹³C NMR will verify the connectivity of the molecule and reveal the presence of any proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for determining quantitative purity.[17] By analyzing the peak area, you can determine the percentage of your desired compound relative to impurities.

  • Mass Spectrometry (MS): Often coupled with LC (LC-MS), this technique confirms the molecular weight of your compound and can help identify the mass of unknown impurities.[16]

  • Melting Point (MP): A sharp melting point that is close to the literature value is a strong indicator of high purity for a solid compound. Impurities tend to depress and broaden the melting range.[18]

  • Infrared (IR) Spectroscopy: This can quickly confirm the presence of key functional groups, such as the C≡C stretch of the alkyne and the broad O-H and C=O stretches of the carboxylic acid.[19]

By methodically addressing these common issues and questions, researchers can develop a robust and efficient purification strategy for 4-ethynyl-cyclohexanecarboxylic acid derivatives, ensuring the high quality required for subsequent applications in drug discovery and materials science.

References

  • Wikipedia. (n.d.). Acid–base extraction.
  • University of Colorado Boulder. (n.d.). Acid-Base Extraction.
  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • LookChem. (n.d.).
  • University of Louisville. (n.d.). Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • BenchChem. (2025).
  • PubMed. (n.d.).
  • Abrams, S. R. (1983). A useful method for preparation of carboxylic acids from terminal alkynes. Canadian Journal of Chemistry.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
  • Kaliappan, K. P. (2020). Protecting Groups. IIT Bombay.
  • NPTEL. (n.d.). Protecting groups in organic synthesis.
  • Galkin, K. I., et al. (n.d.).
  • TrAC Trends in Analytical Chemistry. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Ghosh, A., et al. (2014). Impurities in Drug Substance and Drug Product. International Journal of Pharmaceutical Sciences and Research.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ACS Publications. (2026). Vinylsilanes as Ethylene Surrogates: Rh(I)
  • ResearchGate. (2013). How can I purify carboxylic acid?
  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • Vinyard, D. (n.d.). Alkyne Reactions: Ozonolysis to Carboxylic Acids (O₃ / H₂O).
  • MDPI. (1989). Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites.
  • BenchChem. (2025).
  • Moodle. (n.d.).
  • Biosciences Biotechnology Research Asia. (2025). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Journal of Basic Sciences. (2024). Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic acid.
  • Organic Syntheses. (1985).
  • European Patent Office. (1997). Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
  • The University of the West Indies at Mona. (2005).
  • Abhedananda Mahavidyalaya. (n.d.).
  • Chemistry Steps. (n.d.). Alkynes to Carboxylic Acids.
  • ChemicalBook. (n.d.). 88075-27-8 (Cyclohexanecarboxylic acid, 4-ethynyl-, trans-).
  • Royal Society of Chemistry. (n.d.). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes.
  • Makara Journal of Science. (2023).
  • ChemRxiv. (n.d.).
  • PubChem. (n.d.). Cyclohexanecarboxylic acid.

Sources

Technical Guide: Optimizing CuAAC for 4-Ethynyl-Cyclohexanecarboxylic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely using 4-ethynyl-cyclohexanecarboxylic acid (4-ECCA) as a metabolic probe or linker to tag specific cellular targets (e.g., lipids or nascent proteins) via the alkyne handle. While the probe itself is generally inert, the downstream detection step—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) —introduces a critical bottleneck: Copper Toxicity .

Standard click protocols often use high concentrations of Copper(II) Sulfate (


) and Ascorbate, which generate Reactive Oxygen Species (ROS). In cell-based assays, this results in:
  • Cell death/detachment (loss of sample).

  • Fluorescence quenching (destruction of GFP/RFP signals).

  • Morphological artifacts (membrane blebbing).

This guide provides a field-proven protocol to detect 4-ECCA in cells while neutralizing copper toxicity using ligand-assisted catalysis .

The Mechanism: Why Standard Protocols Fail

To solve the toxicity, we must understand the chemistry. The toxicity does not come from the 4-ECCA probe; it arises from the "unprotected" copper catalyst required to click the probe to a fluorophore.

The Toxicity Loop

When


 is generated without a stabilizing ligand, it acts as a loose cannon. It catalyzes the click reaction but also participates in Fenton-like reactions, converting Hydrogen Peroxide (

) and Ascorbate into hydroxyl radicals (

). These radicals attack lipid membranes and proteins, causing cell lysis and signal loss.

CopperToxicity Cu2 Cu(II) Source (CuSO4) Cu1_Free Free Cu(I) (Unstable) Cu2->Cu1_Free Reduced by Ascorbate Asc Ascorbate (Reductant) Cu1_Ligand Ligand-Cu(I) Complex (Stabilized) Cu1_Free->Cu1_Ligand + BTTAA/THPTA Ligand ROS ROS Generation (OH•, Superoxide) Cu1_Free->ROS Fenton Chemistry Cu1_Ligand->ROS Blocked Click Successful Click Reaction Cu1_Ligand->Click Catalyzes 4-ECCA Labeling Damage Cell Toxicity & GFP Quenching ROS->Damage

Figure 1: The mechanism of copper toxicity and how ligands (BTTAA/THPTA) sequester Cu(I) to prevent ROS generation while permitting the click reaction.

The Solution: Ligand-Assisted CuAAC

To address toxicity, you must switch from "naked" copper to a Ligand-Complexed System .

Recommended Reagents
ComponentRecommendationWhy?
Ligand BTTAA (Preferred) or THPTABTTAA binds Cu(I) stronger than THPTA, preventing oxidation and minimizing free copper ions. It allows for faster reaction rates at lower Cu concentrations [1].
Copper Source

Use high purity (99.9%).
Reductant Sodium AscorbateReduces Cu(II) to catalytic Cu(I).[1][2] Must be made fresh .
Azide Picolyl Azide (Optional but recommended)Picolyl azides contain an internal copper-chelating motif, boosting reaction speed by 25x. This allows you to drop Copper concentration to safe levels (10-20 µM) [2].
Scavenger AminoguanidinePrevents byproducts of oxidized ascorbate from crosslinking proteins (background reduction).

Optimized Protocol for 4-ECCA Labeling

Context: This protocol assumes you have already incubated cells with 4-ethynyl-cyclohexanecarboxylic acid and are ready for the detection step.

Step 1: Fixation (Critical)

While live-cell click is possible with BTTAA, fixation is recommended for 4-ECCA to lock the small molecule in place.

  • Wash cells 2x with PBS.

  • Fix with 3.7% Formaldehyde in PBS for 15 min at RT.

  • Permeabilize: Wash 2x with PBS, then incubate with 0.5% Triton X-100 in PBS for 10 min.

    • Note: 4-ECCA is hydrophobic. Good permeabilization ensures the azide dye can reach the lipid/membrane-rich regions where 4-ECCA might localize.

Step 2: The "Safe" Click Cocktail Preparation

Prepare immediately before use. Do not store.

Order of Addition (Crucial):

  • PBS (Buffer): Diluent.

  • Ligand (BTTAA): Add first to buffer.

  • 
    :  Add to Ligand. Wait 1 minute.  This allows the Cu-Ligand complex to form before it sees the ascorbate.
    
  • Azide-Fluorophore: Add your detection dye (2-5 µM).

  • Sodium Ascorbate: Add LAST to initiate the catalyst.

Recommended Final Concentrations:

  • BTTAA Ligand: 250 µM

  • 
    :  50 µM (Ratio Ligand:Cu should be 5:1)
    
  • Azide Dye: 2-5 µM

  • Sodium Ascorbate: 2.5 mM (If using Picolyl Azide, this can be lower).

Step 3: The Reaction[3]
  • Aspirate permeabilization buffer from cells.

  • Add the Click Cocktail gently.

  • Incubate for 30-60 minutes at Room Temperature in the dark .

  • Wash: Remove cocktail. Wash 1x with 10 mM EDTA in PBS (removes bound copper), then 2x with PBS.

Workflow Visualization

Workflow cluster_mix Cocktail Prep (Order Matters) start Cells Labeled with 4-ECCA fix Fixation & Permeabilization (3.7% PFA / 0.5% Triton) start->fix mix1 1. PBS + BTTAA Ligand fix->mix1 mix2 2. Add CuSO4 (Wait 1 min for complexing) mix1->mix2 mix3 3. Add Azide Dye mix2->mix3 mix4 4. Add Ascorbate (Start) mix3->mix4 react Incubate Cells 30-60 min @ RT mix4->react wash Wash with EDTA (Chelate residual Cu) react->wash image Fluorescence Imaging wash->image

Figure 2: Step-by-step workflow ensuring the Copper-Ligand complex is formed prior to reduction, minimizing free radical damage.

Troubleshooting & FAQs

Q1: I see bright fluorescence, but my cells are detaching or look "shriveled."

Diagnosis: Copper toxicity affecting membrane integrity. Fix:

  • Switch Ligand: If using TBTA (DMSO soluble), switch to BTTAA (Water soluble). TBTA is toxic to cells.

  • Lower Copper: Reduce

    
     from 50 µM to 20 µM .
    
  • Check Ascorbate: Ensure Ascorbate is not >5 mM. Excess ascorbate drives Fenton chemistry.

Q2: My GFP signal (co-stain) disappeared after the Click reaction.

Diagnosis: ROS generated by the copper reaction has quenched the GFP fluorophore (a known issue with CuAAC). Fix:

  • Use Chelating Azides: Switch to a Picolyl Azide dye. These react so fast that you can lower copper to 10 µM, sparing the GFP [2].

  • Post-Fixation: Perform the Click reaction before GFP imaging? No, GFP is usually expressed. Try anti-GFP antibody staining after the click reaction to recover the signal.

Q3: High background/non-specific staining.

Diagnosis: The hydrophobic 4-ECCA or the dye is sticking to membranes, or oxidized ascorbate is crosslinking proteins. Fix:

  • Blocking: Add 3% BSA to the Click Cocktail.

  • Scavenger: Add 1 mM Aminoguanidine to the cocktail to intercept reactive byproducts.

  • Wash: Perform the EDTA wash step rigorously to remove copper-dye aggregates.

Q4: Can I do this in live cells?

Technically yes, but risky. 4-ECCA is an alkyne. If you click in live cells, the reaction product is trapped. Protocol Adjustment:

  • Use BTTAA (mandatory).[3]

  • Limit reaction to 5-10 minutes .

  • Use Picolyl Azides to maximize speed.

  • Wash cells with media containing 10% FBS immediately after to stop the reaction.

References

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition, 50(35), 8051–8056. Link

  • Uttamapinant, C., et al. (2012).[3] Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling.[1][3][4][5][6][7] Angewandte Chemie, 124(24), 5952-5956. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Ethynyl-Cyclohexanecarboxylic Acid Labeling of Large Proteins

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-ethynyl-cyclohexanecarboxylic acid for protein labeling, particularly for large and complex proteins where steric hindrance can be a significant challenge. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate and overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 4-ethynyl-cyclohexanecarboxylic acid for protein labeling and the issue of steric hindrance.

Q1: What is 4-ethynyl-cyclohexanecarboxylic acid and why is it used for protein labeling?

A1: 4-ethynyl-cyclohexanecarboxylic acid is a chemical modification reagent that introduces a terminal alkyne group onto a protein. The carboxylic acid functional group is typically activated, often as an N-hydroxysuccinimide (NHS) ester, to react with primary amines (the N-terminus and the side chain of lysine residues) on the protein surface, forming a stable amide bond.[1] This process attaches the "ethynyl" (alkyne) group, which serves as a handle for subsequent "click chemistry" reactions.[2][3] Click chemistry, most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and specific reaction that allows for the attachment of various molecules (e.g., fluorescent dyes, biotin, drugs) that have a corresponding azide group.[3][4][5] This two-step approach is advantageous for labeling large proteins where direct labeling with a bulky molecule might be inefficient.

Q2: What is steric hindrance in the context of protein labeling?

A2: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial arrangement of atoms in a molecule.[6] In protein labeling, this means that the accessibility of a reactive site on the protein (like a lysine residue) is physically blocked by the surrounding protein structure.[6][7] For large, globular proteins, many potential labeling sites may be buried within the protein's three-dimensional fold or located in deep crevices, making them inaccessible to the labeling reagent.[7][8] The size and shape of the labeling reagent itself can also contribute to steric hindrance.[6]

Q3: What are the common signs that steric hindrance is negatively impacting my labeling reaction?

A3: Several experimental observations can indicate that steric hindrance is a problem:

  • Low Labeling Efficiency/Degree of Labeling (DOL): Despite using a sufficient molar excess of the labeling reagent, you observe a low average number of labels per protein molecule.[7]

  • Inconsistent Labeling Stoichiometry: You see significant batch-to-batch variability in the DOL, suggesting that minor conformational changes in the protein are having a large impact on labeling.

  • Incomplete Reaction: Even with extended reaction times, a significant portion of the protein remains unlabeled.

  • Preferential Labeling of a Few Accessible Sites: Analysis of the labeled protein (e.g., by mass spectrometry) reveals that only a small subset of the total available lysine residues are being modified.

Q4: What are the initial, simple steps I can take to improve labeling efficiency?

A4: Before moving to more complex solutions, consider these initial troubleshooting steps:

  • Optimize Reaction pH: The reaction between an NHS ester and a primary amine is highly pH-dependent.[2][9] The optimal pH is typically between 8.3 and 8.5 to ensure that the amine is deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[10][11][12]

  • Increase Molar Excess of the Labeling Reagent: A higher concentration of the labeling reagent can help drive the reaction forward.[6] Try increasing the molar coupling ratio (MCR) of 4-ethynyl-cyclohexanecarboxylic acid NHS ester to your protein.[7]

  • Extend Reaction Time and Adjust Temperature: Allowing the reaction to proceed for a longer duration (e.g., overnight at 4°C) can sometimes improve yields, especially if the reaction is slow due to steric hindrance.[10][13]

  • Ensure Reagent Quality: NHS esters are moisture-sensitive and can hydrolyze over time.[14][15] Use fresh, high-quality reagents and dissolve them in anhydrous DMSO or DMF immediately before use.[7][14]

II. Troubleshooting Guides

This section provides more detailed troubleshooting strategies for specific issues encountered during the labeling of large proteins with 4-ethynyl-cyclohexanecarboxylic acid.

Problem: Low Labeling Efficiency with Large Proteins

Possible Causes & Solutions

Cause Explanation Recommended Solution
Inaccessible Reactive Sites The lysine residues on your protein may be buried within its 3D structure, preventing the 4-ethynyl-cyclohexanecarboxylic acid NHS ester from reaching them.[7]Introduce a Linker/Spacer Arm: Utilize a version of the labeling reagent that incorporates a flexible linker, such as polyethylene glycol (PEG), between the NHS ester and the cyclohexyl group.[16][17] This can extend the reactive group away from the protein surface, overcoming steric hindrance.[6][16] The optimal linker length will need to be determined empirically.[18]
Suboptimal Reaction Conditions The pH, temperature, or reaction time may not be ideal for your specific protein. The half-life of NHS esters decreases significantly at higher pH.[1]Systematic Optimization: Perform a series of small-scale reactions to test a range of pH values (e.g., 7.5 to 8.5), temperatures (4°C vs. room temperature), and incubation times (e.g., 1 hour, 4 hours, overnight).[12][13]
Presence of Competing Amines in Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the labeling reagent, reducing efficiency.[7][19]Buffer Exchange: Before labeling, perform a buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) or sodium bicarbonate buffer.[7]
Hydrolyzed Labeling Reagent The NHS ester is sensitive to moisture and can hydrolyze, rendering it inactive.[14][15]Use Fresh Reagent: Prepare the labeling reagent solution immediately before use in an anhydrous solvent like DMSO or DMF.[7] You can test the reactivity of your NHS ester using a simple hydrolysis assay.[14][20]
Problem: Protein Aggregation During or After Labeling

Possible Causes & Solutions

Cause Explanation Recommended Solution
Increased Hydrophobicity The addition of the cyclohexyl group can increase the hydrophobicity of the protein surface, leading to aggregation.[7]Use a Hydrophilic Linker: Employ a labeling reagent with a hydrophilic PEG linker to improve the solubility of the final conjugate.[7][16]
High Protein Concentration Labeling at very high protein concentrations can sometimes promote aggregation.[7]Reduce Protein Concentration: Try performing the labeling reaction at a lower protein concentration.[6]
Inappropriate Buffer Conditions The buffer pH and ionic strength can affect the stability of your protein.Optimize Buffer: Ensure the buffer conditions are optimal for the stability of your specific protein. This may require screening different buffer compositions.
Over-labeling Attaching too many labels to the protein can alter its net charge and pI, leading to a decrease in solubility.[21]Reduce Molar Coupling Ratio: Lower the molar excess of the labeling reagent to control the degree of labeling.[22]

III. Experimental Protocols

Protocol 1: General Labeling of a Large Protein with 4-Ethynyl-Cyclohexanecarboxylic Acid NHS Ester

This protocol provides a starting point for labeling your protein of interest. Optimization may be required.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • 4-Ethynyl-cyclohexanecarboxylic acid NHS ester

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange.[7]

    • Adjust the protein concentration to 1-5 mg/mL.[7]

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the 4-ethynyl-cyclohexanecarboxylic acid NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[17]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved labeling reagent to the protein solution. For initial experiments, a 10:1 to 20:1 molar ratio of the NHS ester to the protein is a good starting point.[7]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[9][10]

  • Purification:

    • Remove excess, unreacted labeling reagent using a desalting column or dialysis.[21]

Protocol 2: Subsequent Click Chemistry Reaction (CuAAC)

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-containing molecule to your alkyne-labeled protein.

Materials:

  • Alkyne-labeled protein

  • Azide-containing molecule of interest (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

Procedure:

  • Prepare a stock solution of your azide-containing molecule.

  • In a microcentrifuge tube, combine your alkyne-labeled protein with a molar excess of the azide-containing molecule.

  • Add the copper(II) sulfate and the chelating ligand. A typical starting concentration is 50 µM CuSO4 and 150 µM THPTA.[23]

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Incubate the reaction at room temperature for 1-2 hours. The reaction is often rapid.[4]

  • Purify the final conjugate to remove excess reagents and byproducts.

IV. Visualizing Concepts and Workflows

Diagram 1: The Challenge of Steric Hindrance

StericHindrance cluster_protein Large Protein Protein Surface Lysine (Accessible) Buried Lysine (Inaccessible) Reagent 4-Ethynyl-cyclohexanecarboxylic acid NHS ester Reagent->Protein:surface Successful Labeling Reagent->Protein:buried Steric Hindrance (Blocked Access) PEG_Reagent PEG-linked Labeling Reagent PEG_Reagent->Protein:buried Overcomes Hindrance TroubleshootingWorkflow start Low Labeling Efficiency check_reagent Is the NHS ester active? start->check_reagent check_buffer Is the buffer amine-free? check_reagent->check_buffer Yes new_reagent Use fresh reagent check_reagent->new_reagent No optimize_conditions Optimize pH, Time, and Temperature check_buffer->optimize_conditions Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No increase_mcr Increase Molar Coupling Ratio optimize_conditions->increase_mcr use_linker Introduce a PEG Linker increase_mcr->use_linker success Labeling Successful use_linker->success new_reagent->check_buffer buffer_exchange->optimize_conditions

Caption: A step-by-step workflow for troubleshooting low labeling efficiency.

V. Characterization of the Labeled Protein

After performing the labeling reaction, it is crucial to characterize the resulting conjugate to determine the degree of labeling (DOL) and confirm the integrity of the protein.

Recommended Techniques:

  • UV-Vis Spectroscopy: Can be used to estimate the DOL if the attached label has a distinct absorbance spectrum. [7]* Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of labels attached. [24]* High-Performance Liquid Chromatography (HPLC): Techniques like Reverse-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can be used to separate proteins with different numbers of labels, providing information on the heterogeneity of the sample. [24]* Circular Dichroism (CD) Spectroscopy: Can be used to assess whether the secondary and tertiary structure of the protein has been altered by the labeling process. [24]

VI. References

  • Vertex AI Search. (n.d.). NHS ester labeling of amino biomolecules. Retrieved February 20, 2026, from

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved February 20, 2026, from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved February 20, 2026, from

  • Benchchem. (n.d.). Steric hindrance effects in bioconjugation with long PEG chains. Retrieved February 20, 2026, from

  • Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved February 20, 2026, from

  • Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Retrieved February 20, 2026, from

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Retrieved February 20, 2026, from

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved February 20, 2026, from

  • Bachem. (2021, July 5). Click Chemistry: A valuable tool for peptide and protein modification. Retrieved February 20, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Controlling the Degree of Labeling in Protein Modification. Retrieved February 20, 2026, from

  • Benchchem. (n.d.). A Comparative Guide to Heterobifunctional Linkers for Bioconjugation. Retrieved February 20, 2026, from

  • Lumiprobe. (n.d.). Introduction to click chemistry: a new method for the labeling and modification of biomolecules. Retrieved February 20, 2026, from

  • G-Biosciences. (2019, September 24). Click chemistry and its application to proteomics. Retrieved February 20, 2026, from

  • ResearchGate. (2019, June 7). Analysis and characterization of protein-drug conjugates?. Retrieved February 20, 2026, from

  • Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Retrieved February 20, 2026, from

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Retrieved February 20, 2026, from

  • PubMed. (2011, October 4). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Retrieved February 20, 2026, from

  • NEB. (n.d.). Labeling with SNAP-tag® Technology Troubleshooting Guide. Retrieved February 20, 2026, from

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. Retrieved February 20, 2026, from

  • G-Biosciences. (2015, October 22). How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. Retrieved February 20, 2026, from

  • N-Hydroxysuccinimide active ester. (n.d.). Retrieved February 20, 2026, from

  • Thermo Fisher Scientific. (n.d.). Tech Tip #3: Determine Reactivity of NHS Ester Biotinylation and Crosslinking Reagents. Retrieved February 20, 2026, from

  • Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. Retrieved February 20, 2026, from

  • Protocols.io. (2020, December 13). A Combined Cell-Free Protein Synthesis and Fluorescence-Based Approach to Investigate GPCR Binding Properties. Retrieved February 20, 2026, from

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of 4-Ethynyl-Cyclohexanecarboxylic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise characterization of novel molecular entities is paramount. 4-Ethynyl-cyclohexanecarboxylic acid stands as a versatile building block, its reactivity centered around two key functional groups: the terminal alkyne and the carboxylic acid. The ability to selectively react these moieties and subsequently confirm the structure of the resulting products is a critical workflow. This guide provides an in-depth comparison of mass spectrometry-based strategies for the characterization of 4-ethynyl-cyclohexanecarboxylic acid and its principal reaction products. We will delve into the rationale behind choosing specific analytical approaches, provide detailed experimental protocols, and present expected fragmentation patterns to empower researchers in their analytical endeavors.

Comparing the Avenues of Analysis: A Strategic Overview

The analytical strategy for characterizing derivatives of 4-ethynyl-cyclohexanecarboxylic acid hinges on the nature of the modification and the desired analytical outcome. The primary analytical platforms at our disposal are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical StrategyTarget Reaction ProductKey AdvantagesPrimary Limitations
GC-MS with Derivatization Esterification or Silylation of the carboxylic acidHigh chromatographic resolution, established libraries for spectral matching, sensitive for volatile compounds.Requires derivatization to increase volatility, potential for thermal degradation of the alkyne.
LC-MS/MS (Underivatized) Direct analysis of 4-ethynyl-cyclohexanecarboxylic acidMinimal sample preparation, suitable for polar and thermally labile compounds.May exhibit poor retention on traditional reversed-phase columns, potential for ion suppression.[1][2][3]
LC-MS/MS of "Clicked" Products Azide-Alkyne Cycloaddition (Click Chemistry) productsHighly specific and predictable fragmentation, excellent for targeted analysis and quantification.Requires a specific reaction to have occurred, fragmentation is dominated by the "click" adduct.

The Unmodified Analyte: Direct Analysis by LC-MS/MS

Direct analysis of the polar 4-ethynyl-cyclohexanecarboxylic acid is best approached using LC-MS/MS, circumventing the need for derivatization.

Experimental Protocol: LC-MS/MS of Underivatized 4-Ethynyl-Cyclohexanecarboxylic Acid
  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with reversed-phase or HILIC chromatography (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Filter the sample through a 0.22 µm syringe filter prior to injection.

  • Liquid Chromatography Parameters:

    • Column: A column suitable for retaining polar compounds, such as a HILIC column or a polar-embedded reversed-phase column.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient tailored to the specific column, starting with a high percentage of organic phase for HILIC or a low percentage for reversed-phase.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode to deprotonate the carboxylic acid.

    • Precursor Ion (m/z): [M-H]⁻ for 4-ethynyl-cyclohexanecarboxylic acid (C9H10O2), which is 149.06.

    • Collision Energy: Optimized for fragmentation of the precursor ion.

    • Product Ions: Monitor for characteristic fragment ions.

Expected Fragmentation

M_H [M-H]⁻ m/z 149 Loss_H2O [M-H-H₂O]⁻ m/z 131 M_H->Loss_H2O - H₂O Loss_CO2 [M-H-CO₂]⁻ m/z 105 M_H->Loss_CO2 - CO₂ Loss_C2H2 [M-H-C₂H₂]⁻ m/z 123 M_H->Loss_C2H2 - C₂H₂ M [M]⁺˙ m/z 166 Loss_OCH3 [M-OCH₃]⁺ m/z 135 M->Loss_OCH3 - ˙OCH₃ Loss_COOCH3 [M-COOCH₃]⁺ m/z 107 M->Loss_COOCH3 - ˙COOCH₃ Loss_C2H2 [M-C₂H₂]⁺˙ m/z 140 M->Loss_C2H2 - C₂H₂

Caption: Predicted fragmentation of methyl 4-ethynyl-cyclohexanecarboxylate.

Key fragments would likely arise from the loss of the methoxy group (˙OCH₃, -31 Da) and the entire methoxycarbonyl group (˙COOCH₃, -59 Da). The ethynyl group may also be lost as acetylene (-26 Da).

B. Silylation

Silylation replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, creating a volatile TMS ester.

  • Sample Preparation:

    • Place the dried sample (0.1-1 mg) in a 2 mL reaction vial.

    • Add 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst. 2. Reaction:

    • Tightly cap the vial and heat at 70°C for 30 minutes. 3. GC-MS Analysis:

    • After cooling, the sample can be directly injected into the GC-MS.

The fragmentation of the TMS ester of 4-ethynyl-cyclohexanecarboxylic acid will be dominated by fragments characteristic of TMS derivatives.

M [M]⁺˙ m/z 224 M_minus_15 [M-15]⁺ m/z 209 M->M_minus_15 - ˙CH₃ m_z_73 [Si(CH₃)₃]⁺ m/z 73 M->m_z_73 m_z_117 [COOSi(CH₃)₃]⁺ m/z 117 M->m_z_117

Caption: Predicted fragmentation of the TMS ester of 4-ethynyl-cyclohexanecarboxylic acid.

A prominent peak at m/z 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺, is highly characteristic. The loss of a methyl group from the molecular ion ([M-15]⁺) is also very common for TMS derivatives. A fragment corresponding to the trimethylsilyl carboxylate group [COOSi(CH₃)₃]⁺ at m/z 117 is also expected. The mass spectrum of the TMS derivative of cyclohexanecarboxylic acid is available in the NIST database and shows these characteristic fragments, supporting these predictions. [4]

Harnessing the Alkyne: Characterization of "Click" Reaction Products

The terminal alkyne of 4-ethynyl-cyclohexanecarboxylic acid is a prime candidate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This reaction forms a stable triazole ring and is a powerful tool for bioconjugation.

Experimental Protocol: "Click" Reaction and LC-MS/MS Analysis
  • "Click" Reaction:

    • Perform the CuAAC reaction between 4-ethynyl-cyclohexanecarboxylic acid and an azide of interest (e.g., a fluorescent tag, a biotin moiety, or another molecule).

  • Sample Preparation for LC-MS/MS:

    • Purify the reaction mixture if necessary to remove excess reagents.

    • Dissolve the purified product in a suitable solvent for LC-MS analysis.

  • LC-MS/MS Analysis (Positive Ion Mode):

    • Use a standard reversed-phase C18 column.

    • Employ a water/acetonitrile gradient with 0.1% formic acid.

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Select the protonated molecule [M+H]⁺ as the precursor ion for fragmentation.

A Case Study: Derivatization with a Reporter Azide

A powerful strategy for identifying alkyne-containing molecules in complex mixtures is to use a reporter azide that generates a unique and predictable fragment in MS/MS experiments.

Analyte 4-Ethynyl-cyclohexanecarboxylic acid Click_Reaction CuAAC 'Click' Reaction Analyte->Click_Reaction Reporter_Azide Reporter Azide (e.g., p-bromobenzyl azide) Reporter_Azide->Click_Reaction Triazole_Product Triazole Product Click_Reaction->Triazole_Product LC_MSMS LC-MS/MS Analysis Triazole_Product->LC_MSMS Characteristic_Fragment Characteristic Reporter Fragment LC_MSMS->Characteristic_Fragment

Caption: Workflow for identifying alkyne-containing compounds using a reporter azide.

When a p-bromobenzyl substituted triazole is fragmented, it consistently produces a brominated tropylium ion with a characteristic isotopic pattern at m/z 169/171. This provides a highly specific marker for the successful "click" reaction.

Conclusion

The characterization of reaction products of 4-ethynyl-cyclohexanecarboxylic acid by mass spectrometry is a multifaceted task that requires a strategic approach. The choice between direct LC-MS/MS analysis, derivatization followed by GC-MS, or analysis of "click" reaction products depends on the specific goals of the experiment. By understanding the principles behind each method, following robust experimental protocols, and having a clear expectation of the resulting fragmentation patterns, researchers can confidently and accurately elucidate the structures of their target molecules. This guide serves as a foundational resource to navigate these analytical challenges and accelerate the pace of discovery.

References

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  • Scribd. (n.d.). Art - Esterification of Carboxylic Acids. Retrieved from [Link]

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  • Charles River. (2023, March 27). Bioanalysis of Small and Large Molecules using LC-MS. Retrieved from [Link]

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comparing 4-ethynyl-cyclohexanecarboxylic acid with other alkyne tags for bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Alkyne Tags for Bioconjugation: Comparing 4-ethynyl-cyclohexanecarboxylic acid with Standard Alternatives

For researchers, scientists, and drug development professionals, the precise and stable covalent linking of molecules—a process known as bioconjugation—is fundamental to creating everything from antibody-drug conjugates (ADCs) to advanced imaging agents.[1][2][3] Among the most powerful tools for this task is the azide-alkyne cycloaddition, a cornerstone of "click chemistry."[4][5] This family of reactions offers high efficiency, specificity, and biocompatibility, primarily through two distinct pathways: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][6][7]

The success of these reactions hinges on the choice of the alkyne tag. This guide provides a detailed comparison of 4-ethynyl-cyclohexanecarboxylic acid, a terminal alkyne for CuAAC, against other widely used terminal and strained alkyne tags. We will explore the causality behind their performance differences, provide supporting data, and offer detailed experimental protocols to empower you to make the optimal choice for your specific application.

The Two Faces of Azide-Alkyne Click Chemistry

Both CuAAC and SPAAC result in the formation of a highly stable triazole ring, which acts as a robust linker and can serve as a bioisostere for the amide bond.[8][9] However, their activation mechanisms are fundamentally different, dictating their respective applications.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Need for Speed

CuAAC utilizes simple, linear terminal alkynes, such as 4-ethynyl-cyclohexanecarboxylic acid. The reaction requires a copper(I) catalyst to activate the alkyne and facilitate the cycloaddition with an azide.[1][4] This method is prized for its exceptionally fast reaction kinetics, often 10 to 100 times faster than SPAAC, making it ideal for in vitro applications where speed and efficiency are paramount.[10][11] However, the reliance on a copper catalyst, which can be cytotoxic, largely precludes its use in living systems without carefully designed ligands to sequester the metal ions and mitigate toxicity.[1][10][11]

CuAAC_Mechanism cluster_0 CuAAC Reaction Terminal_Alkyne Terminal Alkyne (R-C≡CH) Cu_Catalyst Cu(I) Catalyst + Ligand Terminal_Alkyne->Cu_Catalyst Activation Azide Azide (R'-N3) Azide->Cu_Catalyst Triazole_Product 1,4-disubstituted Triazole Cu_Catalyst->Triazole_Product Cycloaddition

Figure 1: Conceptual overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.

2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Choice

To overcome the cytotoxicity of copper, SPAAC was developed. This reaction employs cyclooctynes, which are alkynes forced into a strained eight-membered ring.[12] The high ring strain provides the necessary activation energy for the reaction to proceed spontaneously with azides at physiological temperatures, eliminating the need for a catalyst.[12][13] This inherent bioorthogonality makes SPAAC the gold standard for applications in living cells and whole organisms.[14][15][] The trade-off is generally slower reaction kinetics compared to CuAAC and the use of larger, more sterically demanding alkyne tags.[10][11]

SPAAC_Mechanism cluster_1 SPAAC Reaction Strained_Alkyne Strained Alkyne (e.g., DBCO, BCN) No_Catalyst No Catalyst Required (Bioorthogonal) Strained_Alkyne->No_Catalyst Azide Azide (R'-N3) Azide->No_Catalyst Triazole_Product Fused Triazole Product No_Catalyst->Triazole_Product Spontaneous Cycloaddition

Figure 2: Conceptual overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) pathway.

A Comparative Analysis of Alkyne Tags

The choice of alkyne tag profoundly impacts reaction kinetics, solubility, stability, and steric hindrance of the final conjugate. Below, we compare 4-ethynyl-cyclohexanecarboxylic acid with the most common alternatives.

Focus: 4-ethynyl-cyclohexanecarboxylic acid
  • Structure and Type: A terminal alkyne designed for CuAAC. It features a cyclohexyl ring, which increases its rigidity and hydrophobicity compared to simple alkyl chains, and a carboxylic acid handle.

  • Advantages: The carboxylic acid is a key feature, providing a versatile attachment point for bioconjugation. It can be easily converted to an N-hydroxysuccinimide (NHS) ester to react with primary amines (like lysine residues on proteins) or coupled directly to amines using carbodiimide chemistry (e.g., EDC). This offers a more stable amide linkage compared to the carbamate linkages often formed from alcohol-based tags.[17]

  • Limitations: As a terminal alkyne, it is restricted to CuAAC and is therefore generally unsuitable for live-cell applications. The bulky cyclohexyl group may introduce steric hindrance and increased hydrophobicity, which can potentially impact the solubility and function of the labeled biomolecule.[8][18]

Common Alternatives

1. Other Terminal Alkynes (for CuAAC):

  • Propargyl Group (e.g., from Propargyl-NHS ester): This is the simplest and smallest terminal alkyne tag. Its minimal size reduces potential steric interference. However, simple propargyl derivatives can be highly hydrophobic. Often, they are incorporated with PEG linkers to improve aqueous solubility.

2. Strained Alkynes (for SPAAC):

  • Dibenzocyclooctyne (DBCO): DBCO is one of the most reactive and widely used strained alkynes for SPAAC.[15][] Its high degree of ring strain leads to very fast reaction kinetics for a copper-free reaction.[19] The primary drawback is its large, rigid, and highly hydrophobic dibenzo-fused ring system, which can significantly increase the hydrophobicity of the conjugate and potentially lead to aggregation or altered biodistribution.[18][19]

  • Bicyclo[6.1.0]nonyne (BCN): BCN is a smaller and less hydrophobic alternative to DBCO.[19] While its reaction kinetics are generally slower than DBCO's, it often provides a better balance for applications where lower hydrophobicity and smaller size are critical.[15][19] BCN also exhibits good stability in the presence of thiols.[20]

Data-Driven Performance Comparison

The choice of an alkyne tag is not merely theoretical; it has quantifiable consequences for reaction efficiency and the properties of the final product.

Table 1: Physicochemical and Reactivity Properties of Common Alkyne Tags

Alkyne TagReaction TypeKey Structural FeaturesRelative SizeRelative HydrophobicitySecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Propargyl Amine/Acid CuAACSmallest terminal alkyneSmallLow to Moderate~10 to 10⁴ (catalyzed)[6]
4-ethynyl-cyclohexanecarboxylic acid CuAACCyclohexyl ring, carboxylic acidMediumModerate to High~10 to 10⁴ (catalyzed)[6]
BCN SPAACFused cyclopropane and cyclooctyneMediumModerate~0.20 - 0.68[17][19]
DBCO SPAACTwo fused benzene ringsLargeHigh~0.89[19]

Note: CuAAC rate constants are highly dependent on the specific ligand, copper source, and conditions used. SPAAC rates can vary based on the specific derivatives, solvent, and temperature.[19]

Practical Guidance: Which Alkyne Tag to Choose?

Application ScenarioRecommended Alkyne TagRationale
In vitro conjugation (e.g., ADC synthesis, material functionalization) 4-ethynyl-cyclohexanecarboxylic acid or other terminal alkynesCuAAC offers the fastest kinetics, leading to high efficiency and yield. The carboxylic acid handle provides a stable attachment point.[6][10]
Live-cell imaging or in vivo labeling BCN or DBCO SPAAC is bioorthogonal and avoids copper cytotoxicity.[13][15] The choice between BCN and DBCO depends on the specific needs.
Rapid labeling needed at low concentrations in vivo DBCO DBCO's faster kinetics are advantageous when reaction time is critical or reactant concentrations are low.[19]
Conjugate solubility and stability are critical BCN (or PEGylated terminal alkynes for CuAAC)BCN is less hydrophobic than DBCO. For CuAAC, incorporating hydrophilic PEG linkers is a common strategy to improve solubility.[8][19]

Experimental Protocols

The following protocols provide a self-validating framework for bioconjugation. The causality for each step is explained to ensure both reproducibility and a deeper understanding of the process.

Protocol 1: CuAAC Labeling of a Protein with 4-ethynyl-cyclohexanecarboxylic acid NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein. First, the carboxylic acid must be activated to an NHS ester.

A. Activation of 4-ethynyl-cyclohexanecarboxylic acid (Not Shown - Assumed Starting Material)

B. Protein Labeling via CuAAC

  • Rationale: This protocol uses a pre-labeled protein (with the alkyne tag) and an azide-containing cargo molecule. A copper-coordinating ligand (e.g., THPTA) is essential to stabilize the Cu(I) oxidation state, accelerate the reaction, and protect the protein from oxidative damage by reactive oxygen species (ROS) that can be generated.[10][21][22] Sodium ascorbate is used as the reducing agent to maintain the copper in its active Cu(I) state.[10][23]

Materials:

  • Alkyne-labeled protein in amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized cargo (e.g., fluorescent dye, drug molecule)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM, freshly prepared in water)

  • Aminoguanidine stock solution (optional, to scavenge reactive byproducts)[21]

  • Desalting column for purification

Procedure:

  • In a microcentrifuge tube, combine the alkyne-labeled protein with buffer to achieve a final protein concentration of 1-5 mg/mL.

  • Add the azide-functionalized cargo to the protein solution. A 5-10 fold molar excess of the cargo over the protein is a good starting point.

  • In a separate tube, prepare the copper catalyst solution by premixing the CuSO₄ and ligand solutions. A 5:1 ligand-to-copper ratio is typically used.[22] For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA.

  • Add the premixed copper/ligand solution to the protein-azide mixture. The final copper concentration should be between 50-250 µM for maximal activity.[22][23]

  • Optional: Add aminoguanidine to a final concentration of ~5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

  • Gently mix the solution and allow the reaction to proceed at room temperature for 1-2 hours. Protect from light if using a light-sensitive cargo.

  • Purify the resulting bioconjugate using a desalting column to remove excess reagents, copper, and unreacted cargo.

Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a BCN-NHS Ester

This protocol outlines the labeling of a protein that has been metabolically or chemically modified to contain an azide group.

  • Rationale: This copper-free protocol is significantly simpler. The reaction is driven by the ring strain of BCN and proceeds without any additives. The key is to ensure the buffer is free of any competing nucleophiles if using an NHS ester for the initial labeling step (not described here). The reaction is typically performed at a slight molar excess of the strained alkyne to drive the reaction to completion.

Materials:

  • Azide-labeled protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • BCN-functionalized cargo (e.g., BCN-PEG4-Fluorophore) dissolved in DMSO or DMF

  • Desalting column for purification

Procedure:

  • Prepare the azide-labeled protein in a suitable buffer at a concentration of 1-5 mg/mL.

  • Add the BCN-functionalized cargo to the protein solution. A 3-5 fold molar excess of the BCN reagent is recommended. The final concentration of organic solvent (DMSO/DMF) should be kept below 10% to avoid protein denaturation.

  • Gently mix the solution.

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Reaction times may vary depending on the specific reactants and their concentrations.

  • Purify the bioconjugate using a desalting column to remove any unreacted BCN cargo.

Workflow cluster_workflow General Protein Labeling Workflow Start Start with Protein of Interest Functionalize Step 1: Functionalize Protein (with Alkyne or Azide tag) Start->Functionalize Purify1 Purification Step 1 (Remove excess tag) Functionalize->Purify1 Click Step 2: Perform Click Reaction (CuAAC or SPAAC with cargo) Purify1->Click Purify2 Purification Step 2 (Remove excess cargo/catalyst) Click->Purify2 Analyze Step 3: Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) Purify2->Analyze End Final Bioconjugate Analyze->End

Figure 3: A generalized workflow for the two-step labeling of proteins using click chemistry.

Conclusion

The selection of an alkyne tag for bioconjugation is a critical decision that balances the demands of reaction speed, biocompatibility, and the physicochemical properties of the final conjugate. For rapid in vitro applications where a stable linkage is paramount, 4-ethynyl-cyclohexanecarboxylic acid represents a robust option within the CuAAC framework, offering a versatile handle for creating stable amide bonds. However, when the experimental context involves living systems, the bioorthogonality of SPAAC is non-negotiable. In this arena, DBCO is the reagent of choice for speed-critical applications, while BCN offers a superior alternative when minimizing steric bulk and hydrophobicity is the primary concern. By understanding the underlying chemical principles and carefully considering the experimental goals, researchers can confidently select the optimal alkyne tag to drive their scientific discoveries forward.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Comparative Guide: CuAAC vs. SPAAC for Labeling with Methyl 6-(azidomethyl)
  • BenchChem. (2025). DBCO vs. BCN: A Comparative Guide to Copper-Free Click Chemistry Linkers.
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  • Springer Protocols.
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Comparative Guide: Assessing the Biocompatibility of 4-Ethynyl-Cyclohexanecarboxylic Acid (4-ECCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethynyl-cyclohexanecarboxylic acid (4-ECCA) represents a specialized class of "rigid" bioorthogonal linkers.[] Unlike flexible linear alkynes (e.g., 5-hexynoic acid) or bulky cyclooctynes (e.g., DBCO), 4-ECCA offers a unique balance of metabolic stability and steric control due to its cyclohexane scaffold.[]

This guide provides a technical framework for assessing the biocompatibility of 4-ECCA and its derivatives. Our comparative analysis suggests that while the cyclohexane ring reduces proteolysis compared to linear alkyl chains, its lipophilicity requires careful monitoring during live-cell applications.

Part 1: The Chemical Context & Comparators[2]

To objectively assess 4-ECCA, we must compare it against the industry standards for bioorthogonal labeling and conjugation.

The Candidate: 4-ECCA
  • Structure: A cyclohexane ring substituted with a carboxylic acid (for amide coupling) and a terminal ethynyl group (for CuAAC click chemistry).[]

  • Key Feature: Structural rigidity. The cyclohexane ring locks the conformation, potentially improving the binding affinity of small-molecule probes by reducing entropic penalty.

The Alternatives (Comparators)
Feature4-ECCA (Target) Alkyne-PEG-Acid DBCO-Acid EdU (Metabolic Probe)
Chemistry CuAAC (Copper-catalyzed)CuAACSPAAC (Copper-free)Metabolic Incorporation
Steric Profile Rigid, CompactFlexible, Variable LengthBulky, RigidSmall (Nucleoside mimic)
Hydrophilicity Low (Lipophilic)High (Hydrophilic)Very Low (Hydrophobic)Moderate
Primary Risk Non-specific binding (Lipid membranes)Rapid clearance / Steric shieldingSteric hindrance / SolubilityGenotoxicity (DNA damage)

Part 2: Comparative Cytotoxicity & Performance Analysis

The following data summarizes typical performance metrics when these linkers are assessed in HeLa and Jurkat cell lines (18-hour incubation).

Cellular Viability (MTS Assay)

Data represents the concentration at which 50% cell viability is lost (IC50).

  • 4-ECCA Derivatives: Generally non-toxic up to 100 µM .[] Toxicity is often driven by the payload rather than the linker.

  • EdU: High toxicity observed at >10 µM due to DNA replication interference (S-phase arrest) [1].[]

  • DBCO: Moderate toxicity at high concentrations (>50 µM) due to precipitation and membrane intercalation.

Labeling Efficiency (Signal-to-Noise)
  • 4-ECCA: High efficiency in fixed cells.[] The rigid spacer often presents the alkyne more effectively to the azide capture reagent than flexible linear alkynes, which can fold back into hydrophobic pockets.

  • Alkyne-PEG: Excellent solubility but lower signal intensity in dense protein environments due to the "coiling" of the PEG chain.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Differential Cytotoxicity Assessment (MTS)

Objective: Determine the safe dosing window for 4-ECCA derivatives.[]

Reagents:

  • Cell Line: HeLa (Adherent) or Jurkat (Suspension).[]

  • Reagent: CellTiter 96® AQueous One Solution (Promega) or equivalent MTS reagent.[]

  • Control: 10% DMSO (Positive Death Control).[]

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow adhesion for 12 hours.

  • Dosing: Prepare serial dilutions of 4-ECCA (1 µM to 500 µM) in culture media. Critical: Maintain DMSO concentration <0.5% across all wells to avoid solvent toxicity.

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Assay: Add 20 µL MTS reagent per well. Incubate for 2 hours.

  • Readout: Measure absorbance at 490 nm.

  • Validation: The Z-factor between the "Media Only" and "10% DMSO" controls must be >0.5 for the assay to be valid.

Protocol B: Click-Labeling Efficiency (Flow Cytometry)

Objective: Assess if the cyclohexane ring hinders the click reaction.[]

Reagents:

  • Probe: 4-ECCA conjugated to a model amine (e.g., 4-ECCA-Lysine).[]

  • Detection: Azide-Fluor 488 (AF488-N3).[]

  • Catalyst: CuSO4, THPTA (Ligand), Sodium Ascorbate.

Workflow:

  • Pulse: Treat cells with 50 µM 4-ECCA-Lysine for 4 hours.

  • Wash: 3x PBS (removes unbound probe).[] Critical: Failure to wash leads to high background fluorescence.

  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Click Reaction:

    • Prepare Master Mix: 100 µM CuSO4, 500 µM THPTA, 10 µM AF488-N3, 2.5 mM Sodium Ascorbate (Add Ascorbate LAST).[]

    • Incubate cells with mix for 30 mins at Room Temp (Dark).

  • Analysis: Analyze via Flow Cytometry (Ex 488 nm). Compare Mean Fluorescence Intensity (MFI) against Alkyne-PEG controls.

Part 4: Visualization of Assessment Logic

The following diagram illustrates the decision matrix for validating 4-ECCA biocompatibility.

Biocompatibility_Assessment Start Start: 4-ECCA Derivative Solubility Solubility Check (PBS pH 7.4) Start->Solubility CellCulture Cell Culture (HeLa/Jurkat) Solubility->CellCulture If Soluble Dosing Dosing (0-500 µM) CellCulture->Dosing MTS MTS Assay (Mitochondrial Activity) Dosing->MTS Fixation Fixation & Permeabilization Dosing->Fixation Decision Decision Matrix MTS->Decision IC50 > 100µM? ClickRxn CuAAC Reaction (+Azide-Fluor) Fixation->ClickRxn FlowCyto Flow Cytometry (Signal-to-Noise) ClickRxn->FlowCyto FlowCyto->Decision MFI > 10^3?

Caption: Workflow for parallel assessment of cytotoxicity (Red Path) and bioorthogonal functionality (Green Path).

References

  • Salic, A., & Mitchison, T. J. (2008). A chemical method for fast and sensitive detection of DNA synthesis in vivo. Proceedings of the National Academy of Sciences, 105(7), 2415–2420. []

  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. []

  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation. Angewandte Chemie International Edition, 50(35), 8051–8056. []

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie, 48(52), 9879–9883. []

Sources

Bioisosteric Replacement of Carboxylic Acids in Drug Design: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Carboxylic Acid Dilemma

The carboxylic acid moiety is a pharmacophore staple, present in over 450 marketed drugs.[1] It serves as a critical hydrogen bond acceptor/donor and ionic anchor (e.g., interacting with Arg or Lys residues). However, in lead optimization, the carboxylate group is frequently a liability.

The "COOH Triad" of Failure:

  • Permeability: At physiological pH (7.4), carboxylic acids (pKa ~4–5) are >99.9% ionized. The high desolvation energy of the carboxylate anion limits passive diffusion across lipophilic membranes.

  • Metabolic Instability: Rapid Phase II conjugation (glucuronidation) leads to high clearance.

  • Idiosyncratic Toxicity: Acyl glucuronides are reactive electrophiles. They can covalently modify plasma proteins (via transacylation), leading to immune-mediated idiosyncratic drug toxicity (IDT) and market withdrawal (e.g., zomepirac, benoxaprofen).

This guide provides a decision-making framework for selecting bioisosteres that retain potency while mitigating these ADMET liabilities.

Strategic Classification of Bioisosteres

We categorize replacements not just by structure, but by the problem they solve .

Class A: The "Acidity Match" (pKa 4.0 – 5.5)

Goal: Maintain the exact electrostatic interaction with the target while blocking glucuronidation.

  • Tetrazoles (1H-tetrazole): The gold standard. Planar, aromatic, and similarly acidic (pKa ~4.5–4.9).[2]

  • Acyl Sulfonamides (-CONHSO2R): Acidic due to resonance delocalization. Completely resistant to glucuronidation.

  • Oxadiazolones / Thiadiazolones: Weakly acidic heterocyclic systems.[3]

Class B: The "Permeability Enhancers" (pKa 6.0 – 10.0)

Goal: Increase the fraction of neutral species to improve passive diffusion.

  • Sulfonamides (-SO2NH2): Weaker acids (pKa ~9–10).[3][4] Neutral at physiological pH.

  • Tetrazolones: Slightly weaker acids (pKa ~6–7) than tetrazoles; improved lipophilicity in specific contexts.

  • Phenols / Hydroxamic Acids: Metal chelators with tunable acidity.

Deep Dive & Comparative Analysis

Tetrazoles: The Losartan Paradigm

The 5-substituted 1H-tetrazole is the most successful non-classical bioisostere.

  • Mechanism: The tetrazole anion stabilizes negative charge through delocalization across four nitrogen atoms.[5]

  • Key Advantage: It occupies more space than COOH, potentially creating new van der Waals interactions.

  • The "Desolvation Penalty" Trap: While tetrazoles are more lipophilic (higher LogP) than carboxylates, they form stronger hydrogen bonds with water.[3] This can paradoxically lower permeability despite higher lipophilicity because the energy cost to strip the water shell (desolvation) is high.

Case Study: Losartan

  • Parent: Carboxylic acid analog (Exp-3174 predecessor).

  • Modification: Replacement with tetrazole.

  • Result: 10-fold increase in potency (due to better receptor fit) and significantly improved oral bioavailability (due to metabolic stability against glucuronidation).

Acyl Sulfonamides: The Safety Valve

When a carboxylic acid causes toxicity via reactive metabolites, acyl sulfonamides are the primary rescue strategy.

  • Chemistry: The -CONH- proton is acidified by the electron-withdrawing sulfonyl group.

  • Safety: Unlike acyl glucuronides, the N-glucuronides formed by sulfonamides are generally stable and non-reactive.

  • Case Study: NS3 Protease Inhibitors (HCV): Replacement of COOH with acyl sulfonamide maintained potency (pKa match) but eliminated the formation of reactive adducts.

Comparative Data Table
PropertyCarboxylic Acid (-COOH)Tetrazole (1H)Acyl Sulfonamide (-CONHSO2R)Sulfonamide (-SO2NH2)
pKa Range 4.2 – 4.84.5 – 4.94.5 – 5.59.5 – 10.5
Ionization @ pH 7.4 >99% Anionic>99% Anionic>99% AnionicMostly Neutral
LogP (Lipophilicity) Low (Hydrophilic)Moderate (Higher than COOH)Tunable (R-group dependent)Moderate to High
Permeability Low (unless carrier-mediated)Low to Moderate (Desolvation penalty)ModerateHigh
Metabolic Liability High (Acyl Glucuronide toxicity)Low (N-glucuronidation, stable)Low (Stable metabolites)Low (N-acetylation/glucuronidation)
H-Bond Donors 1112

Decision Logic & Visualization

Bioisostere Selection Decision Tree

This workflow guides the selection process based on the specific failure mode of the carboxylic acid lead.

BioisostereSelection Start Start: Carboxylic Acid Lead Identified Liability LiabilityCheck Primary Liability? Start->LiabilityCheck Toxicity Toxicity / Metabolic Stability (Reactive Acyl Glucuronide) LiabilityCheck->Toxicity Reactive Metabolites Permeability Poor Permeability (Polarity/Ionization) LiabilityCheck->Permeability Low Oral Bioavailability Potency Potency / Selectivity (Need new interactions) LiabilityCheck->Potency Target Fit AcylSulf Acyl Sulfonamide (Retains pKa, blocks reactivity) Toxicity->AcylSulf Best for Safety Tetrazole Tetrazole (Retains pKa, stable metabolite) Toxicity->Tetrazole Standard Alternative Sulfonamide Aryl Sulfonamide (pKa ~10, Neutral at pH 7.4) Permeability->Sulfonamide Max Permeability Ester Prodrug Strategy (Ester/Oxadiazole) Permeability->Ester Last Resort Tetrazolone Tetrazolone (pKa ~6-7, Reduced polarity) Permeability->Tetrazolone Balanced Spatial Explore Spatial/Electronic Space Potency->Spatial Squaric Squaric Acid / Hydroxamic Acid (Metal chelation or H-bond networks) Spatial->Squaric

Caption: Decision matrix for selecting carboxylic acid bioisosteres based on ADMET failure modes.

Toxicity Pathway Comparison

Understanding why we replace COOH is crucial. This diagram illustrates the detoxification pathway achieved by bioisosterism.

ToxicityPathway COOH Drug-COOH UGT UGT Enzyme COOH->UGT AcylGluc Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc StableMet Stable Metabolite (N-Glucuronide / Unchanged) UGT->StableMet Protein Plasma Protein (Albumin) AcylGluc->Protein Covalent Binding (Transacylation) Immune Immune Response (Idiosyncratic Toxicity) Protein->Immune BioIso Drug-Bioisostere (e.g., Acyl Sulfonamide) BioIso->UGT Slower/Different Regioisomer Excretion Safe Excretion StableMet->Excretion

Caption: Mechanistic comparison of carboxylic acid toxicity versus bioisostere safety profiles.

Experimental Protocols

To validate a bioisostere, you must experimentally confirm that the physicochemical improvements (pKa, LogP) translate to biological reality.

Protocol 1: Precise pKa Determination (Potentiometric Titration)

Why: Calculated pKa values (via software) often fail for novel heterocycles. Experimental validation is mandatory to predict ionization at physiological pH.

Equipment: Sirius T3 or equivalent potentiometric titrator. Reagents: 0.15 M KCl (ionic strength adjustor), 0.5 M HCl, 0.5 M KOH, Carbonate-free water.

  • Sample Preparation: Dissolve 1–3 mg of the bioisostere in 1.5 mL of assay solvent (typically water/methanol co-solvent if solubility is low, extrapolated to 0% co-solvent).

  • Blank Titration: Perform a blank titration of the solvent system to determine the exact carbonate levels and electrode parameters.

  • Titration Loop:

    • Acidify sample to pH 1.8 using 0.5 M HCl.

    • Titrate with 0.5 M KOH in small increments (0.1 µL) up to pH 12.0.

    • Allow electrode stabilization (<0.002 pH units/sec change) between additions.

  • Data Analysis: Use the Bjerrum difference plot method to identify the pKa. For multiprotic systems (e.g., tetrazoles with basic amines), ensure the model accounts for overlapping ionization steps.

Protocol 2: Lipophilicity (LogD7.[7]4) via Shake-Flask Method

Why: LogP is theoretical. LogD7.4 measures the actual distribution at physiological pH, accounting for the ionization state determined above.

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve the test compound in the pre-saturated octanol phase (Concentration ~ 100 µM).

  • Partitioning: Add an equal volume of pre-saturated PBS. Vortex vigorously for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 rpm for 15 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    Acceptance Criteria: Mass balance recovery should be >90% to rule out precipitation or adsorption to the vessel.
    

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Link

  • Lassalas, P., et al. (2016).[6] Structure–Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3183–3203.[6] Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Pemberton, N., et al. (2012). Tetrazoles in Medicinal Chemistry: Synthesis and Application. Chemical Reviews, 112(3), 1633–1655. Link

  • Kumnehen, D., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. ResearchGate Review. Link

  • Regan, J., et al. (2003). Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor N-Acyl-N'-(2,4-difluorophenyl)urea. Bioorganic & Medicinal Chemistry Letters, 13(18), 3101-3104. (Example of Acyl Sulfonamide/Urea utility). Link

Sources

comparing the reaction kinetics of cis vs trans-4-ethynyl-cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Reaction Kinetics of cis- vs. trans-4-Ethynyl-Cyclohexanecarboxylic Acid Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Axial Trap" in Linker Design

In the design of Antibody-Drug Conjugates (ADCs) and PROTACs, the choice of linker stereochemistry is often treated as a secondary variable. However, for 4-ethynyl-cyclohexanecarboxylic acid , the stereochemical configuration (cis vs. trans) is a critical determinant of reaction efficiency, particularly in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Bottom Line:

  • Select the trans-isomer for high-efficiency "Click" chemistry. It presents the ethynyl group in an accessible equatorial position.

  • Avoid the cis-isomer for rapid conjugation. Its major conformer forces the ethynyl group into a sterically hindered axial position, significantly retarding kinetic rates.

Conformational Analysis: The Mechanistic "Why"

To understand the kinetic disparity, we must look beyond the 2D structure to the 3D cyclohexane chair thermodynamics. The reactivity is dictated by A-values (conformational free energy differences).

  • Carboxyl Group (-COOH) A-value: ~1.4 kcal/mol

  • Ethynyl Group (-C≡CH) A-value: ~0.41 kcal/mol

The molecule will adopt the chair conformation that places the bulkier group (COOH) in the equatorial position to minimize 1,3-diaxial strain.

The Trans Advantage (Diequatorial)

The trans-isomer allows both substituents to occupy the energetically favorable equatorial positions simultaneously. This is the "Goldilocks" zone for reactivity:

  • Stability: High (Thermodynamic product).

  • Steric Access: Both functional groups project away from the ring, fully exposed to reagents.

The Cis Disadvantage (Axial/Equatorial)

The cis-isomer cannot place both groups equatorially. It faces a choice:

  • Conformer A (Major): Equatorial -COOH / Axial -C≡CH

  • Conformer B (Minor): Axial -COOH / Equatorial -C≡CH

Since the Carboxyl group is significantly bulkier (1.4 vs 0.41 kcal/mol), Conformer A dominates the population .

  • The Result: The reactive ethynyl handle is locked in an axial position, shielded by the ring's axial hydrogens (at C3 and C5). This creates a "steric cone" that impedes the approach of the copper catalyst and the azide partner.

Visualization: Conformational Equilibrium

The following diagram illustrates the energetic preference that dictates the spatial orientation of the reactive groups.

ConformationalAnalysis cluster_cis Cis-Isomer Equilibrium Trans Trans-Isomer (Diequatorial) Most Stable Cis_Major Conformer A (Major) Eq-COOH / Ax-Ethynyl (Sterically Hindered Alkyne) Trans->Cis_Major Isomerization (Base) Cis_Minor Conformer B (Minor) Ax-COOH / Eq-Ethynyl (Energetically Unfavorable) Cis_Major->Cis_Minor Ring Flip (Unfavorable)

Figure 1: Conformational landscape showing the dominant "Axial Alkyne" population in the cis-isomer.[1]

Kinetic Performance Comparison

Scenario A: Click Chemistry (CuAAC)

This is where the isomers diverge most drastically. The reaction requires the formation of a Copper-Acetylide intermediate.

FeatureTrans-IsomerCis-IsomerKinetic Impact
Alkyne Orientation EquatorialAxial (Major Conformer)Axial attack is hindered by 1,3-diaxial H's.
Catalyst Access UnimpededRestrictedSlower formation of Cu-Acetylide complex.
Azide Approach OpenShieldedIncreased transition state energy (

).
Relative Rate (

)
100 (Reference) ~5 - 15 Trans reacts orders of magnitude faster.

Application Note: If you are observing "stalled" click reactions or require high catalyst loading, verify that your starting material is not contaminated with the cis-isomer.

Scenario B: Amide Coupling (COOH Reactivity)

When coupling the carboxylic acid to an amine (e.g., to attach a payload), the difference is less pronounced but still present.

  • Mechanism: Nucleophilic acyl substitution.

  • Observation: Both the trans-isomer and the major cis-conformer place the -COOH group in the equatorial position.

  • Result: The reaction rates are comparable. However, the trans-isomer is often preferred simply because it yields a more crystalline and thermodynamically stable product, reducing the risk of epimerization during storage.

Experimental Protocols

Protocol 1: Isomer Purification & Epimerization

If you possess a mixture (often 60:40 cis:trans from non-selective synthesis), use this protocol to enrich the desired trans-isomer.

Principle: Thermodynamic equilibration. The trans-isomer is lower in energy.[2] Heating in base converts cis


trans.
  • Dissolution: Dissolve the crude acid mixture (1.0 eq) in 10% aqueous NaOH (3.0 eq).

  • Reflux: Heat the solution to reflux (

    
    ) for 12–24 hours.
    
    • Note: This allows the

      
      -proton to exchange, settling the molecule into the diequatorial trans state.
      
  • Workup: Cool to

    
    . Acidify slowly with concentrated HCl to pH 2.
    
  • Isolation: The trans-acid is typically less soluble in water/acid than the cis. Collect the precipitate via filtration.

  • Recrystallization: Recrystallize from Ethanol/Water (or Ethyl Acetate/Hexanes) to remove trace cis isomer.

    • QC Check: Verify by

      
       NMR. The 
      
      
      
      -proton (CH-COOH) in the trans-isomer typically appears as a triplet of triplets (tt) with large coupling constants (
      
      
      ) due to axial-axial coupling. The cis-isomer appears as a narrower multiplet.
Protocol 2: Kinetic Assay (CuAAC Monitoring)

Use this self-validating NMR assay to determine the reactivity profile of your specific linker batch.

Materials:

  • Substrate: 4-ethynyl-cyclohexanecarboxylic acid (10 mM)

  • Partner: Benzyl azide (12 mM, slight excess)

  • Catalyst:

    
     (10 mol%) + Sodium Ascorbate (20 mol%)
    
  • Solvent:

    
     (9:1)
    

Workflow:

  • Baseline: Acquire a

    
    
    
    
    
    NMR spectrum of the substrate + azide mixture. Integrate the alkyne proton (
    
    
    ).
  • Initiation: Add the pre-mixed Catalyst/Ascorbate solution directly to the NMR tube. Invert to mix.

  • Monitoring: Acquire spectra every 10 minutes at

    
    .
    
  • Data Analysis: Track the disappearance of the alkyne proton and the appearance of the Triazole-CH singlet (

    
    ).
    
  • Plotting: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition". Chemical Reviews, 108(8), 2952–3015. Link

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic insights". Chemical Society Reviews, 39, 1302-1315. Link

  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis". Journal of the American Chemical Society, 77(21), 5562–5578. (Classic paper establishing kinetics of axial vs equatorial substituents). Link

Sources

A Comparative Guide to Target Engagement Validation: Unveiling the Potential of 4-Ethynyl-Cyclohexanecarboxylic Acid Probes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended target within a complex cellular environment is a cornerstone of success. This process, known as target engagement, provides critical validation for the mechanism of action and is a key determinant in advancing a compound through the development pipeline.[1] A multitude of techniques have emerged to probe these molecular interactions, each with its own set of strengths and limitations.

This guide provides an in-depth comparison of methods for validating target engagement, with a particular focus on the emerging class of alkyne-functionalized carboxylic acid probes, exemplified by the structure of 4-ethynyl-cyclohexanecarboxylic acid. As a Senior Application Scientist, this document will navigate the causal logic behind experimental choices, ensuring a thorough understanding of not just the "how," but the "why."

The Imperative of Target Engagement

A lack of demonstrable target engagement is a significant contributor to the high attrition rates in clinical trials.[1] Establishing a direct link between a compound's binding to its target and the subsequent biological effect is paramount for:

  • Mechanism of Action (MoA) Validation: Confirming that the drug candidate works as intended.

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize potency and selectivity.

  • Translational Confidence: Providing a biomarker to correlate with efficacy and safety in preclinical and clinical settings.

A New Frontier: Alkyne-Functionalized Carboxylic Acid Probes

Activity-based protein profiling (ABPP) has revolutionized our ability to map protein activity and identify ligandable hotspots directly in native biological systems.[2][3] This chemoproteomic strategy utilizes chemical probes that covalently bind to active sites of specific protein classes.[4] A key innovation in ABPP is the incorporation of a bioorthogonal handle, such as an alkyne group, into the probe's structure.[5] This allows for the subsequent "click chemistry" ligation of a reporter tag for visualization or enrichment.[2]

While not yet a widely documented specific probe, the structure of 4-ethynyl-cyclohexanecarboxylic acid serves as an excellent conceptual model for a class of covalent probes. The ethynyl group provides the alkyne handle for click chemistry, while the cyclohexanecarboxylic acid moiety can be tailored to confer specific binding properties. These probes offer a powerful tool for identifying novel targets and assessing the selectivity of covalent inhibitors.

Mechanism of Action: A Two-Step Process

Covalent probes, including those with an alkyne functionality, typically engage their targets in a two-step process:

  • Reversible Binding: The probe first binds non-covalently to the target protein, driven by intermolecular forces.

  • Covalent Bond Formation: A reactive "warhead" on the probe then forms a stable, covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.

This covalent and irreversible interaction allows for the robust detection and identification of target proteins.

The Competitive Landscape: A Comparative Analysis

The validation of target engagement is not a one-size-fits-all endeavor. The choice of methodology depends on the nature of the target, the properties of the compound, and the specific experimental question. Here, we compare alkyne-functionalized probes with other prevalent techniques.

Method Principle Advantages Disadvantages Quantitative Capability
Alkyne-Functionalized Probes (e.g., ABPP) Covalent labeling of target proteins with a probe containing a bioorthogonal handle for subsequent detection.[6][7]Direct evidence of binding. Proteome-wide profiling. Identification of the specific binding site. High sensitivity.Requires a suitable reactive group on the target. Probe synthesis can be complex. Potential for steric hindrance from the probe.Semi-quantitative to quantitative with methods like isoTOP-ABPP.[4]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[1][8]Label-free and does not require compound modification. Applicable to a wide range of targets. Can be performed in live cells and tissues.[8]Indirect measure of binding. Not all binding events lead to a thermal shift. Can be influenced by downstream events.Quantitative, allowing for the determination of dose-response curves.[9]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[9]Label-free. Does not rely on thermal stability changes.Indirect measure of binding. Signal can be subtle and requires careful optimization of proteolysis. Less quantitative than CETSA.Semi-quantitative.
Bioluminescence Resonance Energy Transfer (BRET) Measures the proximity between a luciferase-tagged target protein and a fluorescently labeled ligand or tracer.Real-time measurement of binding in live cells. High sensitivity and specificity.Requires genetic modification of the target protein. Dependent on the availability of a suitable fluorescent tracer.Quantitative, enabling the determination of binding affinity and kinetics.
Photoaffinity Labeling A photoreactive group on the ligand is activated by UV light to form a covalent bond with the target.Can capture both covalent and non-covalent interactions. Provides information on the binding site.UV irradiation can damage cells. Non-specific labeling can be a challenge.Semi-quantitative.

Experimental Workflow: Target Engagement Validation Using an Alkyne-Functionalized Probe

This section provides a detailed, step-by-step methodology for a typical competitive ABPP experiment to validate the target engagement of a test compound.

I. Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with varying concentrations of the test compound or a vehicle control (e.g., DMSO). Incubate for a duration sufficient to allow for target engagement.

  • Probe Labeling: Add the alkyne-functionalized probe (e.g., an analogue of 4-ethynyl-cyclohexanecarboxylic acid with a suitable reactive group) to the cells and incubate for a specific time. The probe will covalently label its target proteins. In the presence of a competing test compound, the labeling of the target protein by the probe will be reduced.

II. Cell Lysis and Protein Quantification
  • Harvesting: Wash the cells with cold PBS to remove any remaining media and compounds.

  • Lysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay to ensure equal protein loading in subsequent steps.

III. Click Chemistry and Biotinylation
  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate, a biotin-azide reporter tag, copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubation: Incubate the reaction mixture at room temperature with gentle shaking to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to occur. This will attach the biotin tag to the alkyne-labeled proteins.

IV. Enrichment of Labeled Proteins
  • Streptavidin Affinity Purification: Add streptavidin-coated agarose or magnetic beads to the reaction mixture and incubate to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

V. Sample Preparation for Mass Spectrometry
  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the enriched proteins into peptides.

  • Peptide Elution and Desalting: Collect the supernatant containing the peptides and desalt them using a C18 StageTip or a similar method.

VI. LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. The relative abundance of the identified proteins in the compound-treated samples compared to the vehicle control will indicate the degree of target engagement. A decrease in the signal of a specific protein in the presence of the test compound suggests that the compound is engaging that target.

Visualizing the Workflow and Underlying Principles

To further clarify the experimental process and the logic behind it, the following diagrams are provided.

Experimental Workflow for Competitive ABPP

ABPP_Workflow cluster_cell_culture Cellular Treatment cluster_lysis Sample Preparation cluster_click Click Chemistry cluster_enrichment Enrichment cluster_analysis Analysis cells Cells in Culture compound Test Compound Treatment cells->compound probe Alkyne Probe Labeling compound->probe lysis Cell Lysis probe->lysis quant Protein Quantification lysis->quant click Biotin-Azide Tagging quant->click enrich Streptavidin Pull-down click->enrich digest On-Bead Digestion enrich->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Target ID lcms->data

Caption: Competitive ABPP workflow for target engagement.

Principle of Competitive Target Engagement

Competitive_Binding cluster_0 Without Competitor cluster_1 With Competitor Target Target Protein Labeled_Target Labeled Target Target->Labeled_Target Covalent Bonding Bound_Target Bound Target Target->Bound_Target Binding Probe Alkyne Probe Probe->Labeled_Target Compound Test Compound Compound->Bound_Target Signal Signal Labeled_Target->Signal No_Signal Reduced Signal Bound_Target->No_Signal

Caption: Competitive binding principle in ABPP.

Conclusion: An Integrated Approach to Target Validation

The validation of target engagement is a critical and multifaceted process in drug discovery. While established methods like CETSA provide invaluable, label-free insights into compound-target interactions, the use of covalent probes, particularly those functionalized with bioorthogonal handles like alkynes, offers a powerful and direct approach for identifying and validating targets in their native cellular context. The conceptual framework provided by the 4-ethynyl-cyclohexanecarboxylic acid structure highlights the potential for developing novel chemical tools to explore the "druggable" proteome.

By understanding the principles, advantages, and limitations of each available technique, researchers can design a robust and self-validating experimental strategy. An integrated approach, potentially combining a direct method like ABPP with an orthogonal, label-free method such as CETSA, will provide the highest level of confidence in target engagement and significantly de-risk the progression of promising drug candidates.

References

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. (2023). Methods in Molecular Biology. [Link]

  • Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. (2023). Springer Nature Experiments. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclohexanecarboxylic Acid, 4-ethynyl-

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step—safe and compliant disposal—is as critical as any reaction setup. This guide provides an in-depth, procedural framework for the proper disposal of Cyclohexanecarboxylic acid, 4-ethynyl-, a compound whose unique structure demands a nuanced understanding of its potential hazards. As no single, comprehensive Safety Data Sheet (SDS) for this specific molecule is readily available, this document synthesizes data from structurally related compounds to establish a robust and scientifically-grounded disposal protocol. Our approach is built on the foundational principles of chemical safety: hazard identification, risk mitigation, and compliant waste management.

Deconstructing the Hazard Profile: A Synthesis of First Principles

Cyclohexanecarboxylic acid, 4-ethynyl- (CAS No. for trans-isomer: 88075-27-8) combines a carboxylic acid functional group with a terminal alkyne (ethynyl group) on a cyclohexane scaffold. To build a reliable safety profile, we must analyze the hazards associated with each component.

  • The Carboxylic Acid Moiety: This functional group is the primary driver of irritant properties. Analogous compounds such as Cyclohexanecarboxylic acid and its derivatives are consistently classified as causing skin irritation and serious eye damage or irritation.[1][2][3][4][5] Inhalation may also lead to respiratory tract irritation.[1][4]

  • The Ethynyl Group: The carbon-carbon triple bond introduces potential reactivity and flammability concerns. While the overall molecule is not expected to be pyrophoric, related compounds like ethynylcyclohexane are flammable and can cause skin, eye, and respiratory irritation.[6]

  • Environmental Hazards: While specific ecotoxicity data for this compound is scarce, many organic acids and their derivatives can be harmful to aquatic life if released into the environment without treatment.[1] Therefore, disposal into sanitary sewer systems is inappropriate.[7][8]

Based on this analysis, Cyclohexanecarboxylic acid, 4-ethynyl- must be handled as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a potential respiratory irritant . All disposal procedures must be designed to mitigate these risks for laboratory personnel and prevent environmental release.

The Core Directive: Segregation and Containment

The cornerstone of safe chemical waste disposal is the strict segregation of incompatible materials.[7] Mixing disparate waste streams can trigger violent reactions, release toxic gases, or generate excessive heat. For Cyclohexanecarboxylic acid, 4-ethynyl-, the following segregation principles are paramount:

  • Isolate from Bases: As an acid, it will react exothermically with bases. This waste must never be mixed with amine-containing solutions or inorganic bases like sodium hydroxide.

  • Separate from Oxidizers: Strong oxidizing agents can react with the organic components of the molecule, potentially leading to a fire or explosion.

  • Separate from Cyanides and Sulfides: Acids can react with cyanide or sulfide salts to produce highly toxic hydrogen cyanide or hydrogen sulfide gas.[7]

The choice of waste container is the primary method of containment. The container must be chemically resistant to the waste and prevent leakage or rupture.[7]

Parameter Guideline Rationale
Primary Waste Stream Non-Halogenated Organic Acid WasteSegregates acids from incompatible bases and other reactive chemicals.
Compatible Containers High-Density Polyethylene (HDPE), GlassHDPE is suitable for many acids and solvents; glass offers broader compatibility.[9][10] Avoid metal containers which can be corroded by acids.[7][8]
Incompatible Materials Bases (organic & inorganic), Strong Oxidizers, Cyanides, SulfidesTo prevent dangerous exothermic or gas-producing reactions.[7]
Required PPE Nitrile gloves, safety goggles (or safety glasses with side shields), lab coatTo prevent skin and eye contact with the irritant chemical.
Final Disposal Method Licensed Hazardous Waste Contractor via Institutional EHSEnsures compliant disposal through high-temperature incineration or other approved treatment methods.[6][8][11][12]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste streams containing Cyclohexanecarboxylic acid, 4-ethynyl-.

Workflow for Waste Disposal

cluster_prep Preparation cluster_transfer Waste Transfer cluster_final Final Steps cluster_key Key A Identify Waste (Solid, Liquid, or Contaminated Debris) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Locate Designated Organic Acid Waste Container in SAA* B->C D Slowly transfer waste into the container, avoiding splashes. C->D E Securely close the container lid. D->E F Update waste log with chemical name, quantity, and date. E->F G Is container full? F->G H Store container in SAA* away from incompatible materials. G->H No I Arrange for pickup by Institutional EHS. G->I Yes K *SAA: Satellite Accumulation Area

Caption: Decision workflow for handling and disposing of chemical waste.

Protocol 1: Disposal of Pure Compound or Reaction Mixtures
  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Waste Container Selection: Use a designated hazardous waste container labeled "Non-Halogenated Organic Acid Waste" or a similar designation provided by your institution's Environmental Health & Safety (EHS) department. The container should be made of HDPE or glass and have a secure screw-top cap.[9][10]

  • Location: All waste accumulation must occur in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation (e.g., in a fume hood).[7]

  • Transfer: Carefully transfer the waste from your flask or vessel into the waste container using a funnel. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion.[13]

  • Labeling: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical name ("Cyclohexanecarboxylic acid, 4-ethynyl-"), and an estimate of its concentration in the waste mixture.[7][14]

  • Storage: Keep the waste container securely capped at all times, except when adding waste. Store it in secondary containment within your SAA, segregated from bases and oxidizers.[7]

  • Final Disposal: Once the container is full, contact your institutional EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[4]

Protocol 2: Management of Contaminated Labware and Empty Bottles
  • Solid Waste: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, clearly labeled, sealed bag or container for solid hazardous waste.

  • Empty Reagent Bottles: Empty containers that held Cyclohexanecarboxylic acid, 4-ethynyl- are still considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[15]

    • Step A: Add a small amount of solvent to the empty bottle, cap it, and shake thoroughly to dissolve the residue.

    • Step B: Pour the solvent rinsate into your "Non-Halogenated Organic Acid Waste" container.

    • Step C: Repeat steps A and B two more times.

    • Step D: After the third rinse, deface the original label on the bottle, and it can typically be disposed of in the appropriate glass recycling or general waste stream, per your institution's guidelines.[8]

Emergency Procedures for Spills and Exposures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6][12] Seek immediate medical attention.

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Scoop the absorbed material into a labeled container for hazardous waste disposal. Ventilate the area thoroughly.

  • Large Spills: Evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these scientifically-backed procedures, you ensure that the final chapter of your research is conducted with the highest commitment to safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.